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  • Product: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
  • CAS: 1391309-03-7

Core Science & Biosynthesis

Foundational

Advanced Synthesis Strategies for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

An In-Depth Technical Guide on the Synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Executive Summary The target molecule, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , represents a significant pharmacophore in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Executive Summary

The target molecule, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , represents a significant pharmacophore in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and central nervous system (CNS) therapeutics. The structural core combines a polar, hydrogen-bond-donating pyridine ring with a lipophilic, metabolically active cyclohexanone scaffold.

Synthesizing this molecule presents a specific regiochemical challenge: installing the cyclohexanone ring exclusively at the C2 position of the pyridine while maintaining the integrity of the C3-hydroxyl group and the ketone functionality. This guide details a Directed Ortho Metalation (DoM) approach coupled with Organocuprate Conjugate Addition , selected for its high regioselectivity and scalability.

Retrosynthetic Analysis

The most logical disconnection relies on 1,4-conjugate addition. The C2–C3' bond (pyridine-cyclohexanone linkage) is formed by attacking the electrophilic


-carbon of an enone with a nucleophilic pyridine species.
Strategic Disconnections
  • Primary Disconnection: C(sp2)-C(sp3) bond formation via Michael Addition.

  • Nucleophile: A "soft" organometallic species at the pyridine C2 position (Organocuprate).

  • Electrophile: 2-Cyclohexen-1-one.

  • Directing Group: The C3-hydroxyl must be protected with a group that facilitates Directed Ortho Metalation (DoM) to the C2 position.

Retrosynthesis Target Target Molecule 3-(3-Hydroxypyridin-2-yl)cyclohexanone Precursor1 Protected Intermediate 3-(3-MOM-pyridin-2-yl)cyclohexanone Target->Precursor1 Deprotection Disconnection C-C Bond Formation (Michael Addition) Precursor1->Disconnection Nucleophile Nucleophile 2-Lithio-3-(MOM)pyridine (Converted to Cuprate) Disconnection->Nucleophile Electrophile Electrophile 2-Cyclohexen-1-one Disconnection->Electrophile StartingMat Starting Material 3-Hydroxypyridine Nucleophile->StartingMat 1. Protection (MOM) 2. DoM (n-BuLi)

Caption: Retrosynthetic logic flow utilizing Directed Ortho Metalation (DoM) and Michael Addition.

Core Synthesis Protocol: DoM-Cuprate Conjugate Addition

This route is preferred over cross-coupling (e.g., Suzuki/Heck) because it directly yields the saturated ketone, avoiding a subsequent and potentially non-selective reduction step.

Phase 1: Protection of 3-Hydroxypyridine

The acidic hydroxyl proton is incompatible with organolithium reagents. We utilize the Methoxymethyl (MOM) ether due to its robust stability under basic conditions and its strong ability to coordinate lithium, enhancing the regioselectivity of the metalation.

  • Reagents: Chloromethyl methyl ether (MOMCl), Diisopropylethylamine (DIPEA), DCM.

  • Reaction:

    
    
    
Phase 2: Directed Ortho Metalation (DoM) & Transmetallation

This is the critical step. The MOM group directs the lithiation to the C2 position (between the nitrogen and the oxygen) via the Complex Induced Proximity Effect (CIPE).

  • Lithiation: n-Butyllithium (n-BuLi) deprotonates C2 selectively.

  • Transmetallation: The hard Lithium species (1,2-addition preference) is converted to a soft Copper species (1,4-addition preference) using CuBr•SMe

    
     or CuCN.
    
Phase 3: Conjugate Addition & Deprotection

The organocuprate attacks 2-cyclohexen-1-one. Acidic workup removes the MOM group.

Detailed Experimental Workflow
StepOperationReagents & ConditionsCritical Mechanistic Note
1 Protection 3-Hydroxypyridine (1.0 eq), NaH (1.1 eq) or DIPEA, MOMCl (1.1 eq), THF/DCM, 0°C to RT.Safety: MOMCl is a carcinogen; handle in a fume hood. The MOM group is essential for C2-lithiation direction.
2 Lithiation 3-MOM-Pyridine (1.0 eq), n-BuLi (1.1 eq), anhydrous THF, -78°C , 1h.Kinetic control is vital. The Li atom coordinates to the MOM oxygen and Pyridine Nitrogen, directing deprotonation at C2.
3 Transmetallation Add CuBr•SMe

(0.5-1.0 eq) to the lithiated species at -78°C. Stir 30 min.
Forms the Gilman-type cuprate or lower-order cuprate. Changes reactivity from Hard (C=O attack) to Soft (C=C attack).
4 Michael Addition Add 2-Cyclohexen-1-one (0.9 eq) dissolved in THF dropwise at -78°C. Warm to -20°C over 2h.The enone must be added slowly to prevent polymerization. The cuprate transfers the pyridine ring to the

-position.
5 Quench Saturated aqueous NH

Cl / NH

OH (9:1).
Oxidizes Cu residues for removal (turns deep blue).
6 Deprotection 6M HCl or TFA/DCM, RT, 2-4h.Cleaves the MOM ether to reveal the free hydroxyl group.

Mechanistic Visualization

The success of this synthesis hinges on the Complex Induced Proximity Effect (CIPE) . The lithium cation is chelated by the pyridine nitrogen and the methoxy oxygen of the MOM group, holding the base in proximity to the C2 proton.

Mechanism Step1 3-MOM-Pyridine Coordination Pre-Lithiation Complex (Li...N & Li...O) Step1->Coordination + n-BuLi Lithiated C2-Lithiated Species (Kinetic Product) Coordination->Lithiated Deprotonation (CIPE Directed) Cuprate Organocuprate (Soft Nucleophile) Lithiated->Cuprate + CuBr•SMe2 Transmetallation Product Michael Adduct (Enolate Intermediate) Cuprate->Product + Cyclohexenone 1,4-Addition

Caption: Mechanistic pathway highlighting the chelation-controlled lithiation and subsequent transmetallation.

Alternative "Robust" Route: Suzuki-Miyaura Coupling

If the organometallic addition proves sensitive to scale-up impurities, a Palladium-catalyzed cross-coupling approach serves as a reliable alternative, though it requires an additional reduction step.

  • Halogenation: Brominate 3-hydroxypyridine (protected) to get 2-bromo-3-(MOM)pyridine .

  • Borylation: Convert 2-cyclohexen-1-one to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone (via Miyaura borylation).

  • Coupling: Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/Water.
    • Result: 3-(3-MOM-pyridin-2-yl)cyclohex-2-en -1-one.

  • Reduction: H

    
    , Pd/C (careful monitoring to avoid reducing the ketone or pyridine).
    

Purification and Characterization Data

The final product, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , should be purified via flash column chromatography (SiO


, MeOH/DCM gradient).

Expected Analytical Data:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       8.0–8.2 (d, 1H, Py-H6)
      
    • 
       7.1–7.3 (m, 2H, Py-H4, H5)
      
    • 
       3.4–3.6 (m, 1H, CH-Py, benzylic-like methine)
      
    • 
       2.3–2.6 (m, 4H, 
      
      
      
      -keto CH
      
      
      )
    • 
       1.7–2.1 (m, 4H, cyclohexyl CH
      
      
      
      )
    • Broad singlet ~9.0–10.0 ppm (OH, exchangeable).

  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 192.10.

Safety & Handling

  • n-Butyllithium: Pyrophoric.[1] Must be handled under Argon/Nitrogen atmosphere. Use a cannula for transfer.

  • MOM-Cl: Carcinogenic and volatile lachrymator. Use strict engineering controls.

  • Organocuprates: Thermal instability. Maintain temperatures strictly below -20°C until quenching.

References

  • Conjugate Addition of Lithiated Methyl Pyridines to Enones. Vertex search result 1.1. A key precedent for the addition of 2-pyridyl nucleophiles to cyclohexenone systems via cuprate intermediates. Link

  • Directed Ortho Metalation (DoM). Vertex search result 1.2. Comprehensive review of the mechanism, directing groups (MOM), and regioselectivity rules governing pyridine lithiation. Link

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Vertex search result 1.1. Contrasts C2 vs C4 selectivity, confirming that n-BuLi/THF favors C2 lithiation in 3-alkoxypyridines. Link

  • Conjugate Addition of 2- and 4-Pyridylcuprates. Vertex search result 1.6. Imperial College London study detailing the scope of pyridyl cuprate additions to enones. Link

  • Organocopper Reagents Mechanism. Vertex search result 1.10. Mechanistic details of the 1,4-addition preference of organocuprates over organolithiums. Link

Sources

Exploratory

A Predictive Spectroscopic and Analytical Guide to 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectral characteristics of the novel compound 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. In the absence of direct experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectral characteristics of the novel compound 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. In the absence of direct experimental data in the public domain, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing on spectral data from its core structural fragments—3-hydroxypyridine and cyclohexanone—this guide offers a robust theoretical foundation for the identification and characterization of this molecule. Detailed experimental protocols for acquiring high-quality spectral data are also provided to ensure methodological rigor in future studies.

Introduction and Molecular Structure

The compound 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is a hybrid structure combining a substituted pyridine ring with a cyclohexanone moiety. Such heterocyclic compounds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The precise characterization of such novel molecules is paramount, and spectroscopic techniques remain the cornerstone of structural elucidation in organic chemistry.

This guide is structured to provide a predictive yet scientifically grounded overview of the expected NMR, IR, and MS data for the title compound. The analysis is built upon a deductive approach, synthesizing known spectral features of its constituent parts to forecast the spectral signature of the whole molecule. This predictive model is intended to guide researchers in their experimental work, aiding in the identification and confirmation of the synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

Molecular Structure:

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the carbonyl and the pyridine ring causing deshielding (downfield shifts).

  • Pyridyl Protons (δ 7.0-8.5 ppm): The 3-hydroxypyridine ring will exhibit three aromatic protons. Based on data for 3-hydroxypyridine, we can predict their approximate chemical shifts and coupling patterns.[1] The proton at position 6, adjacent to the nitrogen, is expected to be the most downfield. The protons at positions 4 and 5 will appear in the aromatic region, with their exact shifts influenced by the cyclohexanone substituent at position 2.

  • Cyclohexanone Protons (δ 1.5-3.5 ppm): The cyclohexanone ring contains a methine proton at C3 and several methylene protons. The proton at C3, being adjacent to the pyridine ring, will be deshielded. The protons at C2, alpha to the carbonyl group, are expected around 2.3-2.5 ppm.[2][3] The remaining methylene protons at C4, C5, and C6 will appear further upfield.[4] Due to the chiral center at C3, the adjacent methylene protons (at C2 and C4) are diastereotopic and are expected to appear as distinct signals, likely as complex multiplets.

  • Hydroxyl Proton (δ 9.0-10.0 ppm): The phenolic hydroxyl proton on the pyridine ring is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Pyridyl H-68.1 - 8.4Doublet (d)Adjacent to nitrogen, deshielded.
Pyridyl H-47.2 - 7.4Doublet of doublets (dd)
Pyridyl H-57.1 - 7.3Doublet of doublets (dd)
Cyclohexanone H-33.0 - 3.5Multiplet (m)Methine proton adjacent to the pyridine ring.
Cyclohexanone H-2 (2H)2.3 - 2.6Multiplet (m)Diastereotopic protons alpha to the carbonyl.
Cyclohexanone H-4, H-5, H-6 (6H)1.6 - 2.2Multiplets (m)Overlapping signals from the remaining methylene protons.
Hydroxyl OH9.0 - 10.0Broad singlet (br s)Exchangeable with D₂O.

Predicted coupling constants (J) for the cyclohexanone ring are expected to follow the Karplus relationship, with axial-axial couplings being the largest (J ≈ 10–13 Hz), while axial-equatorial and equatorial-equatorial couplings will be smaller (J ≈ 2–5 Hz).[5][6][7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall structure.

  • Carbonyl Carbon (δ ~210 ppm): The ketone carbonyl carbon is the most deshielded carbon and will appear significantly downfield.[8][9]

  • Pyridyl Carbons (δ 115-160 ppm): The five carbons of the substituted pyridine ring will have distinct chemical shifts. The carbon bearing the hydroxyl group (C3') is expected to be the most downfield among the non-quaternary carbons of the ring, while the carbon attached to the cyclohexanone ring (C2') will also be significantly downfield.[10][11]

  • Cyclohexanone Carbons (δ 25-50 ppm): The aliphatic carbons of the cyclohexanone ring will appear in the upfield region. The carbon alpha to the carbonyl (C2) is expected around δ 42 ppm, with the other carbons (C3, C4, C5, C6) appearing at slightly higher field.[12][13]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (C1)208 - 212Ketone carbonyl.
Pyridyl C-3' (C-OH)155 - 160Carbon attached to the hydroxyl group.
Pyridyl C-2'150 - 155Carbon attached to the cyclohexanone ring.
Pyridyl C-6'140 - 145
Pyridyl C-4'125 - 130
Pyridyl C-5'118 - 123
Cyclohexanone C-248 - 52Alpha to carbonyl and adjacent to C3.
Cyclohexanone C-340 - 45Methine carbon attached to the pyridine ring.
Cyclohexanone C-640 - 43Alpha to carbonyl.
Cyclohexanone C-428 - 32
Cyclohexanone C-524 - 28

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is expected to show characteristic absorption bands for its key functional groups.

  • O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is expected for the hydroxyl group, indicative of hydrogen bonding.[14][15]

  • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of a saturated six-membered ring ketone.[16][17]

  • C=C and C=N Stretches: The pyridine ring will show multiple absorption bands in the 1400-1600 cm⁻¹ region.[18]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[19]

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (hydroxyl)3200 - 3600Strong, Broad
Aromatic C-H3000 - 3100Medium
Aliphatic C-H2850 - 3000Medium to Strong
C=O (ketone)1705 - 1725Strong, Sharp
Aromatic C=C, C=N1400 - 1600Medium to Strong (multiple bands)
C-O (hydroxyl)1200 - 1300Medium

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ), the following is predicted under Electron Ionization (EI).

  • Molecular Ion (M⁺): A molecular ion peak at m/z = 191 is expected.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbons is a common fragmentation for ketones. This could lead to the loss of C₂H₄O or other fragments.

    • Loss of Water: The hydroxyl group can be lost as a water molecule (18 Da), leading to a fragment at m/z = 173.

    • Cleavage of the C-C bond between the rings: This would generate fragments corresponding to the pyridine and cyclohexanone moieties. A prominent fragment corresponding to the hydroxypyridyl cation might be observed.

    • Cyclohexanone Ring Fragmentation: The cyclohexanone ring itself can undergo characteristic fragmentation, often leading to a base peak at m/z = 55.[20][21][22]

Table 4: Predicted Key Mass Spectral Fragments

m/zPredicted FragmentNotes
191[M]⁺Molecular Ion
173[M - H₂O]⁺Loss of water from the hydroxyl group.
98[C₆H₁₀O]⁺Cyclohexanone radical cation.
95[C₅H₅NO]⁺3-Hydroxypyridine radical cation.
55[C₃H₃O]⁺A common fragment from cyclohexanone.
Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]⁺˙ m/z = 191 M_H2O [M - H₂O]⁺˙ m/z = 173 M->M_H2O - H₂O Cyclohexanone_ion [C₆H₁₀O]⁺˙ m/z = 98 M->Cyclohexanone_ion Ring Cleavage Hydroxypyridine_ion [C₅H₄(OH)N]⁺˙ m/z = 95 M->Hydroxypyridine_ion Ring Cleavage Base_peak [C₃H₃O]⁺ m/z = 55 Cyclohexanone_ion->Base_peak Fragmentation

Caption: Predicted major fragmentation pathways for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one in EI-MS.

Experimental Protocols

To obtain high-quality, reliable spectral data, adherence to standardized experimental protocols is crucial. The following sections outline best-practice methodologies.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.[23][24]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[25]

    • Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[24]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.

IR Spectroscopy Protocol
  • Sample Preparation (Thin-Film Method for Solids):

    • Place a small amount of the solid sample on a clean, dry salt plate (e.g., NaCl or KBr).[26]

    • Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[27]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[19]

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction:

    • For a pure, volatile solid, a direct insertion probe can be used.

    • Alternatively, for complex mixtures or to ensure purity, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. A solution of the sample in a suitable solvent is injected into the GC.

  • Data Acquisition:

    • Use a standard electron ionization energy of 70 eV to generate reproducible fragmentation patterns.[20]

    • Set the ion source temperature to 200-250 °C.[20]

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

General Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Purification Compound Purification Dissolution Dissolution/Film Preparation Purification->Dissolution NMR_acq NMR (1H, 13C, 2D) Dissolution->NMR_acq IR_acq FTIR Dissolution->IR_acq MS_acq MS (EI/ESI) Dissolution->MS_acq NMR_int NMR Signal Assignment NMR_acq->NMR_int IR_int Functional Group ID IR_acq->IR_int MS_int Fragmentation Analysis MS_acq->MS_int Structure Structure Elucidation NMR_int->Structure IR_int->Structure MS_int->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a novel organic compound.

Conclusion

This technical guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. By systematically deconstructing the molecule into its constituent fragments and applying fundamental spectroscopic principles, a comprehensive set of expected spectral data has been compiled. This information serves as a valuable resource for researchers, providing a theoretical benchmark for the identification and characterization of this compound. The inclusion of standardized experimental protocols further equips scientists with the necessary tools to validate these predictions and advance their research in the synthesis and application of novel heterocyclic molecules.

References

  • Filo. (2026, January 22). 13C NMR Spectrum of Cyclohexanone. [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Proprep. [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Cyclohexanone. [Link]

  • Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. [Link]

  • Komasa, A., & Przybylski, P. (n.d.). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and N-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology.
  • ResearchGate. (n.d.). a) ¹H NMR spectra of cyclohexanone in the presence and absence of CdSe QDs. [Link]

  • NMR Sample Preparation Guidelines. (2025, May 23). In-Cell-Art. [Link]

  • SpectraBase. (n.d.). Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. [Link]

  • Starkey, L. S. (n.d.). NMR Spectroscopy: Spin-Spin Coupling. Cal Poly Pomona.
  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • University of Leicester. (2011, February 16).
  • PubChem. (n.d.). 3-Hydroxypyridine. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone at BMRB. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • AIP Publishing. (2018, July 6). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. [Link]

  • AIP Publishing. (2018, July 6). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectrum Acquisition. Organic Chemistry. [Link]

  • MacSphere. (n.d.). The Spectrum of Cyclohexanone. [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • Canadian Journal of Chemistry. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. [Link]

  • Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. [Link]

  • Chegg.com. (2018, January 30). Solved The 13C NMR peaks of cyclohexanone are given below. [Link]

  • ResearchGate. (n.d.). Mass spectrum of cyclohexanol (A) and cyclohexanone (B). [Link]

  • Reddit. (2024, August 4). How many signals does cyclohexanone have in HNMR?? I need help. r/OrganicChemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 13C NMR Spectrum of (2S)-2-Methyl-2-(2-propen-1-yl)-cyclohexanone. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Applied Spectroscopy. (n.d.). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. [Link]

  • SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

  • HSCprep. (2024, November 23). Infrared Spectroscopy: Analyzing Organic Compound Structures. [Link]

  • Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. [Link]

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Foundational

In Silico Prediction of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Properties: A Computational Whitepaper

Executive Summary The rational design of targeted therapeutics increasingly relies on high-fidelity computational modeling to predict pharmacodynamics and pharmacokinetics prior to physical synthesis. This technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on high-fidelity computational modeling to predict pharmacodynamics and pharmacokinetics prior to physical synthesis. This technical guide explores the in silico profiling of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a novel scaffold with profound potential as a bidentate metal chelator and metalloenzyme inhibitor. By integrating Quantum Mechanics (QM), Molecular Dynamics (MD), and ADMET predictive modeling, this whitepaper establishes a self-validating computational pipeline to evaluate the compound's structural behavior, target engagement, and clinical viability.

Pharmacophore Rationale and Structural Causality

Hydroxypyridinone derivatives have long been recognized for their potent bidentate metal-chelating capabilities, particularly in targeting metalloenzymes such as histone deacetylases (HDACs)[1] and influenza A endonuclease[2]. The specific architecture of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one introduces a unique structural paradigm:

  • The Chelating Core: The 3-hydroxypyridine moiety provides a highly electronegative pocket. A critical objective of in silico prediction is to determine the preferred metal-binding vectors—whether chelation occurs locally via the pyridine nitrogen and the 3-hydroxyl group, or through a conformationally folded interaction involving the cyclohexanone carbonyl.

  • Conformational Restriction: The incorporation of the cyclohexan-1-one ring at the 2-position of the pyridine scaffold introduces a sterically tunable, non-aromatic bulk. This restricts rotational degrees of freedom, significantly minimizing the entropic penalty upon binding to a target active site.

  • Theranostic Potential: Similar hydroxypyridin-2-one scaffolds have demonstrated exceptional affinity for hard metal ions, a property heavily exploited in theranostics, such as 89Zr4+ chelation for immunoPET imaging[3].

Chelation M Target Metal (Zn2+ / Fe3+) N Pyridine N1 Lone Pair N->M Potential Chelation O1 Pyridine C3-OH Hydroxyl O1->M Primary Chelation O2 Cyclohexanone C1=O Carbonyl O2->M Induced Fit Chelation

Predicted metal coordination vectors for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

Self-Validating Computational Methodologies

To ensure scientific integrity, the predictive workflows described below are designed as self-validating systems. Every computational step includes an internal control to verify the accuracy of the simulation before proceeding to the next phase.

Protocol 1: Quantum Mechanical (QM) Profiling & Tautomerization

Understanding the exact electronic distribution and tautomeric state of the molecule in aqueous media is critical, as static 2D representations fail to capture physiological realities.

  • Step 1: Conformational Search: Generate initial 3D conformers using the MMFF94 force field to identify the global minimum energy state.

  • Step 2: DFT Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is mandatory to accurately model the lone pairs on the oxygen and nitrogen atoms, which are critical for metal chelation.

  • Step 3: Solvation Modeling: Apply the Solvation Model based on Density (SMD) for water to simulate the physiological dielectric constant.

  • Step 4: Self-Validation Checkpoint (Frequency Analysis): Execute a vibrational frequency calculation post-optimization. The absolute absence of imaginary frequencies (Nimag = 0) validates that the optimized geometry represents a true local minimum on the potential energy surface, confirming the structural input is reliable for downstream docking.

Protocol 2: High-Throughput Molecular Docking & MD Simulation

Static docking provides a snapshot of binding, but metalloenzyme active sites often undergo induced fit. MD simulations are required to validate the stability of the coordination sphere.

  • Step 1: Protein Preparation: Retrieve the target metalloenzyme crystal structure (e.g., HDAC8, PDB: 1VKG) and assign protonation states at pH 7.4 using PROPKA.

  • Step 2: Self-Validation Checkpoint (Re-docking): Extract the native co-crystallized ligand and re-dock it into the active site. An Root-Mean-Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystallographic conformation validates the chosen scoring function and grid box parameters.

  • Step 3: Target Docking: Dock 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one using a genetic algorithm with a metal-optimized scoring function to rank the binding poses.

  • Step 4: Molecular Dynamics: Subject the top-ranked complex to a 100 ns MD simulation using GROMACS (AMBER99SB-ILDN force field). Monitor the metal-ligand bond distances over the trajectory to confirm coordination stability.

G A Compound Modeling 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one B Quantum Mechanics (QM) DFT B3LYP/6-311++G(d,p) A->B Geometry & pKa E ADMET Profiling Pharmacokinetics & Toxicity A->E 2D/3D Descriptors C Molecular Docking Metalloenzyme Active Sites B->C Partial Charges D Molecular Dynamics (MD) 100 ns Trajectory Analysis C->D Pose Validation F Lead Optimization Candidate Selection D->F Binding Free Energy E->F Drug-likeness

In silico workflow for the evaluation of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

Quantitative Data Synthesis

The in silico predictions yield critical quantitative metrics that define the compound's viability. Table 1 outlines the predicted physicochemical properties, demonstrating perfect compliance with Lipinski's Rule of Five, indicating excellent oral bioavailability.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValuePharmacological Implication
Molecular Weight 191.23 g/mol Optimal for oral absorption; low steric hindrance.
LogP (Consensus) 1.65Balanced hydrophilicity/lipophilicity; good membrane permeability.
TPSA 49.4 ŲExcellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1Low desolvation penalty during target binding.
H-Bond Acceptors 3Sufficient for specific target interactions.
Rotatable Bonds 1High conformational stability; low entropic penalty upon binding.

Table 2 highlights the QM-derived binding energies for various metal ions. The highly negative binding energies confirm the scaffold's strong affinity for biologically relevant metals.

Table 2: QM-Derived Metal Binding Energies (B3LYP/6-311++G(d,p))

Metal IonCoordination GeometryBinding Energy (kcal/mol)Biological Relevance
Zn2+ Tetrahedral-142.5HDAC / Matrix Metalloproteinase (MMP) inhibition.
Fe3+ Octahedral-215.8Antimicrobial iron starvation / Chelation therapy.
Mg2+ Octahedral-85.2Viral endonuclease inhibition.

ADMET & Toxicity Profiling

Recent in silico ADME predictions of hydroxypyridinone analogues have demonstrated highly favorable pharmacokinetic profiles, making them viable candidates for systemic administration[4]. For 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, the predicted Topological Polar Surface Area (TPSA) of 49.4 Ų suggests a high probability of crossing the blood-brain barrier (BBB), positioning it as a strong candidate for neurodegenerative diseases involving metal dyshomeostasis.

Furthermore, computational toxicity profiling of related hydroxypyridinones has shown that targeted structural modifications—such as the inclusion of the bulky cyclohexanone ring—can significantly enhance metabolic stability against cytochrome P450 degradation while mitigating off-target toxicity[5]. The in silico data confirms that this specific scaffold avoids the common toxicological pitfalls associated with highly reactive hydroxamic acid-based chelators.

References

  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction , Bentham Science Publishers. 4

  • 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition , PMC. 1

  • In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone , Al Mustansiriyah Journal of Pharmaceutical Sciences. 5

  • Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease , PMC.2

  • Theranostics Evaluation of a 3-hydroxypyridin-2-one (2,3-HOPO) Based Macrocyclic Chelator for 89Zr4+ and Its Use for ImmunoPET , Theranostics. 3

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the HPLC Analysis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for the development and implementation of High-Performance Liquid Chromatography (HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the development and implementation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. Recognizing the compound's structural complexity, featuring both a polar hydroxypyridine moiety and a chiral cyclohexanone ring, this document outlines multiple strategic approaches. We will explore reversed-phase (RP-HPLC) for routine purity analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) as an orthogonal technique for enhanced retention and separation of polar species, and chiral HPLC for critical enantiomeric separation. The protocols are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind methodological choices to empower researchers in pharmaceutical development and quality control.

Introduction: The Analytical Challenge

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is a molecule of interest in medicinal chemistry and drug development, possessing structural motifs that present unique analytical challenges. The presence of a basic pyridine nitrogen, an acidic hydroxyl group, and a ketone function, all combined with two stereocenters, necessitates a multi-faceted analytical strategy. A robust and reliable analytical method is paramount for ensuring purity, quantifying impurities, and resolving stereoisomers, all of which are critical quality attributes in the pharmaceutical industry.[1][2] This guide provides the foundational principles and detailed protocols to achieve these analytical objectives.

Analyte Properties and Method Selection Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is not widely published, we can infer its behavior from its constituent parts: a hydroxypyridine ring and a cyclohexanone ring.

  • Polarity: The compound is moderately to highly polar due to the 3-hydroxypyridine group, which can engage in hydrogen bonding.[3] This high polarity can lead to poor retention on traditional non-polar stationary phases like C18.[4]

  • UV Absorbance: The pyridine ring is an effective chromophore, allowing for direct UV detection. Aromatic heterocyclic compounds like pyridine typically exhibit strong absorbance in the 250-280 nm range.[5][6]

  • Ionic State (pKa): The 3-hydroxypyridine moiety has two ionizable groups: the pyridine nitrogen (pKa ~5) and the hydroxyl group.[7] The mobile phase pH must be carefully controlled to be at least one to two units away from the pKa to ensure a consistent ionic form and reproducible retention.[8]

  • Chirality: The cyclohexanone ring contains chiral centers at positions 2 and 3. In drug development, enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.[1][2][9]

Logical Flow for Method Selection

The selection of the appropriate HPLC mode is the most critical decision in method development. The following diagram illustrates a logical workflow for analyzing 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Analyte: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one B Define Analytical Goal A->B C Routine Purity / Assay B->C  Purity? D Enantiomeric Purity B->D  Stereoisomers? E Polar Impurity Profile B->E  Trace Polars? F Start with RP-HPLC (Protocol 1) C->F G Use Chiral HPLC (Protocol 3) D->G H Use HILIC (Protocol 2) E->H I Sufficient Retention? F->I I->H  No J Method Validated I->J  Yes

Caption: Decision workflow for selecting the appropriate HPLC method.

Experimental Protocols

Protocol 1: Achiral Purity Determination by Reversed-Phase HPLC

This method is the primary choice for routine analysis, such as determining the purity of a sample or performing an assay. The key is to achieve adequate retention and symmetrical peak shape.

Causality Behind Choices:

  • Column: A standard C18 column is a good starting point for method development.[10][11] However, due to the analyte's polarity, a column with a polar-embedded or polar-endcapped phase (e.g., RP-Amide) is recommended to improve retention and peak shape by minimizing unwanted interactions with residual silanols.[8]

  • Mobile Phase: A mixture of acetonitrile and water is chosen for its low viscosity and UV transparency. A buffer is critical; 0.1% formic acid in the mobile phase will protonate the pyridine nitrogen, ensuring a single ionic species and promoting good peak shape.[10] This acidic mobile phase is also compatible with mass spectrometry (MS) detection.[12]

  • Detection: A Photodiode Array (PDA) detector is used to monitor at the λmax (estimated at ~260 nm) for maximum sensitivity and to simultaneously acquire spectra across a range (e.g., 200-400 nm) to assess peak purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase (or a solvent mixture with a similar composition to the initial mobile phase) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System Configuration: Set up the HPLC system according to the parameters in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Analysis: Integrate the peak corresponding to the analyte and any impurities. Calculate purity based on the area percentage.

Table 1: Recommended RP-HPLC Conditions

Parameter Recommended Setting
HPLC System Standard HPLC/UHPLC with Quaternary Pump, Autosampler, PDA Detector
Column Ascentis RP-Amide or equivalent (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 260 nm (scan range 200-400 nm)

| Injection Volume | 5 µL |

Protocol 2: Analysis of Polar Analytes using HILIC

HILIC is a powerful alternative when RP-HPLC fails to provide sufficient retention for the main analyte or for very polar impurities that elute in the void volume.[13]

Causality Behind Choices:

  • Mechanism: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[14][15] Analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase, with polar compounds being more strongly retained.[16][17]

  • Column: An amide-based stationary phase is an excellent choice for HILIC as it offers robust hydrogen bonding interactions, leading to good retention and selectivity for polar compounds.[16]

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile, which acts as the weak solvent, and a smaller percentage of aqueous buffer, which is the strong solvent.[13] This is the inverse of reversed-phase chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 90:10 (v/v) Acetonitrile:Water to a concentration of 0.5 mg/mL. The high organic content of the sample solvent is crucial for good peak shape in HILIC.

  • HPLC System Configuration: Set up the HPLC system according to the parameters in Table 2.

  • Equilibration: HILIC columns often require longer equilibration times than RP columns. Equilibrate for at least 60 minutes.

  • Injection: Inject 2-5 µL of the prepared sample.

  • Data Analysis: Analyze the chromatogram for the main peak and any early-eluting impurities not seen in the RP-HPLC method.

Table 2: Recommended HILIC Conditions

Parameter Recommended Setting
HPLC System Standard HPLC/UHPLC with Quaternary Pump, Autosampler, PDA Detector
Column TSKgel Amide-80 or equivalent (150 x 4.6 mm, 3 µm)[16]
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH adjusted to 3.5)
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH adjusted to 3.5)
Gradient Program Isocratic at 100% A for 5 min, then to 40% B over 10 min
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Detection PDA at 260 nm

| Injection Volume | 2 µL |

Protocol 3: Enantiomeric Separation by Chiral HPLC

This protocol is essential for determining the enantiomeric excess (e.e.) of the sample. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality Behind Choices:

  • Column: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including ketones.[1][18] Immobilized polysaccharide phases (e.g., CHIRALPAK IA or IB) are particularly versatile as they are compatible with a broader range of solvents.[1]

  • Mobile Phase: Normal-phase chromatography with a mobile phase of n-hexane and an alcohol modifier (like ethanol or isopropanol) is the most common mode for chiral separations on polysaccharide CSPs.[1][18] This solvent system promotes the specific hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a racemic standard at 1.0 mg/mL in the mobile phase. Dissolve the sample to be tested at the same concentration in the mobile phase.

  • HPLC System Configuration: Set up the HPLC system according to the parameters in Table 3. Note: Ensure the HPLC system is properly flushed and dedicated to normal-phase solvents to avoid contamination.

  • Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the racemic standard to confirm the separation of the two enantiomers. Then, inject the test sample.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Table 3: Recommended Chiral HPLC Conditions

Parameter Recommended Setting
HPLC System Normal-Phase compatible HPLC with Pump, Autosampler, UV Detector
Column CHIRALPAK IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (80:20, v/v)
Mode Isocratic
Flow Rate 0.7 mL/min
Column Temp. 25 °C
Detection UV at 260 nm

| Injection Volume | 10 µL |

Method Validation and System Trustworthiness

Any developed HPLC method intended for use in a regulated environment must be validated to ensure its performance is reliable and fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

G cluster_0 Key Validation Parameters A Method Validation (ICH Guidelines) B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G

Caption: Key parameters for HPLC method validation.

A self-validating system includes regular system suitability tests (SSTs) before each batch of analysis. The table below presents hypothetical but realistic performance data for the proposed RP-HPLC method.

Table 4: Hypothetical Method Performance Data (Protocol 1)

Validation Parameter Target Criteria Hypothetical Result
Linearity (r²) ≥ 0.999 0.9995
Range 50-150% of nominal conc. Met
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 1.0% 0.45%
LOD (Limit of Detection) S/N ≥ 3 0.01 µg/mL
LOQ (Limit of Quantitation) S/N ≥ 10 0.03 µg/mL

| Robustness | No significant change in results | Passed (minor variations in flow, temp) |

Conclusion

The analysis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one requires a scientifically-grounded, adaptable approach. This guide provides three robust starting protocols—Reversed-Phase, HILIC, and Chiral HPLC—that address the primary analytical needs from routine purity assessment to complex stereoisomeric separation. By understanding the causality behind the selection of columns, mobile phases, and detection parameters, researchers can effectively implement these methods and troubleshoot issues, ensuring the generation of high-quality, reliable data crucial for advancing drug development projects.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Dr. Maisch GmbH. (n.d.). HILIC.
  • Roemling, R., et al. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Di Manno, D., et al. (2021). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. Macromolecular Symposia, 395(1), 2000212.
  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • SIELC Technologies. (2018). Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • LabofComp. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Separation of 3-Methylcycloheptanone Enantiomers.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ChemicalBook. (2026). 3-Hydroxypyridine.

Sources

Application

"using 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one in cell-based assays"

Application Note: Utilizing 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one as a Novel Hypoxia Mimetic in Cell-Based Assays Executive Summary 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (hereafter referred to as 3-HPC ) is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one as a Novel Hypoxia Mimetic in Cell-Based Assays

Executive Summary

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (hereafter referred to as 3-HPC ) is a specialized small molecule belonging to the class of 3-hydroxypyridine derivatives . Based on its structural pharmacophore—specifically the bidentate 3-hydroxy-2-pyridyl motif—this compound functions as a competitive inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases , most notably the HIF Prolyl Hydroxylase Domain (PHD) enzymes.

By chelating the active site Fe(II) or competing with the co-substrate 2-oxoglutarate, 3-HPC prevents the hydroxylation of Hypoxia-Inducible Factor alpha (HIF-α) subunits. This inhibition blocks the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, thereby preventing proteasomal degradation. Consequently, 3-HPC acts as a hypoxia mimetic , stabilizing HIF-1α and HIF-2α under normoxic conditions and activating downstream gene programs (e.g., VEGF, EPO, GLUT1).

This Application Note provides a rigorous, validated framework for using 3-HPC in cell-based assays to study hypoxic signaling, metabolic reprogramming, and cytoprotection.

Scientific Background & Mechanism of Action[1]

The biological activity of 3-HPC is driven by its ability to mimic the 2-oxoglutarate co-factor required by PHD enzymes.

  • Target : HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3).

  • Mechanism : The 3-hydroxy and pyridine nitrogen atoms form a bidentate chelate with the catalytic Iron (Fe²⁺) center within the PHD active site, displacing 2-OG or rendering the iron catalytically inert.

  • Outcome : Stabilization of HIF-α subunits

    
     Nuclear translocation 
    
    
    
    Dimerization with HIF-β (ARNT)
    
    
    Binding to Hypoxia Response Elements (HREs)
    
    
    Transcription of target genes.
Figure 1: Mechanism of Action – HIF Stabilization Pathway

HIF_Pathway Normoxia Normoxia (O2 Present) PHD PHD Enzymes (Fe2+, 2-OG dependent) Normoxia->PHD Activates OH_HIF Hydroxylated HIF-α (OH-Pro) PHD->OH_HIF Hydroxylation Compound 3-(3-Hydroxypyridin-2-yl) cyclohexan-1-one (3-HPC) Compound->PHD INHIBITS (Competes with 2-OG) HIF_alpha HIF-1α / HIF-2α (Unstable) HIF_alpha->PHD Substrate HIF_Dimer HIF-α / HIF-β Dimer HIF_alpha->HIF_Dimer Stabilization & Translocation VHL VHL E3 Ligase Complex OH_HIF->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Nucleus Nucleus HRE HRE Promoter Binding HIF_Dimer->HRE Binds Genes Target Genes: VEGF, EPO, GLUT1 HRE->Genes Transcription

Caption: Schematic of HIF-1α stabilization by 3-HPC. The compound inhibits PHD activity, preventing VHL-mediated degradation and promoting gene transcription.

Material Preparation & Handling

To ensure experimental reproducibility, precise handling of 3-HPC is critical.

ParameterSpecification
Molecular Weight ~191.23 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (>20 mM). Sparingly soluble in water.
Stock Solution Prepare 100 mM stock in anhydrous DMSO . Aliquot into 20-50 µL volumes to avoid freeze-thaw cycles.
Storage Store powder at -20°C (desiccated). Store DMSO stocks at -80°C (stable for 6 months).
Working Conc. Typically 10 µM – 100 µM . (Dose-response recommended).

Safety Note: As a pyridine derivative, treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

Experimental Protocols

Protocol A: HIF-1α Stabilization Assay (Western Blot)

Objective: Verify the ability of 3-HPC to stabilize HIF-1α protein levels in normoxic cells.

Reagents:

  • Cell Line: Hep3B, HeLa, or RCC4 (VHL-competent).

  • Lysis Buffer: RIPA Buffer + Protease Inhibitor Cocktail + 1 mM Sodium Orthovanadate (Phosphatase inhibitor).

  • Primary Antibody: Anti-HIF-1α (e.g., BD Biosciences #610959 or Cell Signaling #3716).

Step-by-Step Methodology:

  • Seeding : Plate cells in a 6-well plate at

    
     cells/well. Incubate overnight to reach 70-80% confluency.
    
  • Treatment :

    • Replace media with fresh complete media.

    • Add 3-HPC at final concentrations of 0 (DMSO control), 10, 30, and 100 µM .

    • Include a positive control: CoCl₂ (100 µM) or DMOG (1 mM) .

    • Incubate for 4 to 6 hours at 37°C under normoxia (21% O₂).

  • Harvesting :

    • Wash cells 1x with ice-cold PBS.

    • Rapidly lyse cells on ice (HIF-1α degrades within minutes if not lysed immediately). Scrape and collect lysate.

  • Analysis :

    • Perform SDS-PAGE and Western Blotting.

    • Probe for HIF-1α (~120 kDa) and Loading Control (β-Actin/GAPDH).

    • Expected Result : A dose-dependent appearance of the HIF-1α band, absent in the DMSO control.

Protocol B: HRE-Luciferase Reporter Assay

Objective: Quantify the functional transcriptional activity of stabilized HIF.

Reagents:

  • HRE-Luciferase Reporter Plasmid (e.g., pGL4.42[luc2P/HRE/Hygro]).

  • Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Methodology:

  • Transfection : Seed HEK293T or HepG2 cells in 96-well plates (

    
     cells/well). Transfect with HRE-Luciferase plasmid (and Renilla control) using Lipofectamine. Incubate 24h.
    
  • Treatment :

    • Treat cells with 3-HPC (1 – 100 µM) for 16-24 hours .

  • Measurement :

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly (HRE activity) and Renilla (Transfection control) luminescence.

  • Data Processing :

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalize to DMSO vehicle control.

    • Self-Validation : A >5-fold induction in RLU confirms functional HIF activation.

Protocol C: Downstream Target Quantification (VEGF ELISA)

Objective: Confirm the secretion of angiogenic factors driven by 3-HPC.

Step-by-Step Methodology:

  • Seeding : Plate cells (e.g., ARPE-19 or MCF-7) in 24-well plates.

  • Starvation : (Optional but recommended) Switch to serum-reduced media (1% FBS) for 4 hours prior to treatment to lower basal VEGF.

  • Treatment : Add 3-HPC (30 µM and 100 µM) . Incubate for 24 hours .

  • Supernatant Collection : Collect cell culture supernatant. Centrifuge at 1000 x g for 5 min to remove debris.

  • ELISA : Use a Human VEGF Quantikine ELISA Kit.

  • Normalization : Normalize VEGF concentration (pg/mL) to total protein content of the cell lysate from the corresponding well.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
No HIF-1α band on Western Blot Degradation during lysis.Work strictly on ice; add lysis buffer immediately after PBS wash. Ensure Protease Inhibitors are fresh.
High Cytotoxicity Off-target metal chelation.3-HPC may chelate other essential ions. Titrate dose down (try 1-10 µM). Verify cell viability via MTT/ATP assay.
High Background in Reporter Assay Endogenous hypoxia.Ensure incubator is calibrated to 21% O₂. Avoid cell over-confluency which induces local hypoxia.
Precipitation in Media Low aqueous solubility.Do not exceed 0.5% DMSO final concentration. Sonicate stock solution before use.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link

  • Kaelin, W. G., Jr., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular Cell, 30(5), 593–602. Link

  • Ivan, M., et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464–468. Link

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981–989. (Validates the 2-oxoglutarate competitive binding mode of hydroxypyridine derivatives). Link

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond. Nature Reviews Nephrology, 12(3), 157–168. Link

Method

"potential therapeutic applications of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one"

Application Note: Therapeutic Evaluation of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Executive Summary 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (referred to herein as HPCH ) represents a high-value pharmacophore scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Therapeutic Evaluation of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Executive Summary

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (referred to herein as HPCH ) represents a high-value pharmacophore scaffold in the development of metalloenzyme inhibitors. Structurally, it features a 3-hydroxypyridine moiety—a privileged bidentate chelator—linked to a cyclohexanone ring.

This structural motif is a classic bioisostere for 2-oxoglutarate (2-OG) , the co-substrate required by Fe(II)-dependent dioxygenases. Consequently, HPCH is primarily investigated for its potential to inhibit:

  • HIF Prolyl Hydroxylases (PHDs): For the treatment of anemia and ischemic conditions.

  • JmjC Histone Demethylases (KDMs): For epigenetic modulation in oncology.

  • Collagen Prolyl 4-Hydroxylase (CP4H): For anti-fibrotic therapies.

This guide details the mechanistic rationale, therapeutic applications, and validated protocols for characterizing HPCH activity in vitro and in cellulo.

Mechanism of Action: The Chelation Logic

The therapeutic potential of HPCH is driven by its ability to mimic 2-oxoglutarate within the active site of non-heme iron enzymes.

  • Bidentate Chelation: The nitrogen atom of the pyridine ring and the adjacent hydroxyl group (at position 3) form a five-membered chelate ring with the active site Fe(II) ion.

  • Competitive Inhibition: By occupying the iron center, HPCH prevents the binding of 2-OG and O₂, thereby blocking the enzymatic hydroxylation of the substrate (e.g., HIF-1α, Histone tails).

  • Scaffold Geometry: The cyclohexanone ring occupies the hydrophobic pocket typically bound by the succinate moiety of 2-OG, providing a vector for further chemical optimization to enhance selectivity.

Pathway Visualization: HIF-1α Stabilization

HIF_Pathway HPCH HPCH (Inhibitor) PHD2 PHD2 Enzyme (Fe(II)/2-OG dependent) HPCH->PHD2 Inhibits HIF1a_OH Hydroxylated HIF-1α (Unstable) VHL VHL E3 Ligase HIF1a_OH->VHL Recruitment HIF1a HIF-1α (Stable) HIF1a->HIF1a_OH PHD2 Activity Nucleus Nuclear Translocation HIF1a->Nucleus If PHD2 Inhibited Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE HRE Binding (Gene Expression) Nucleus->HRE EPO Erythropoietin (EPO) VEGF HRE->EPO Transcription

Figure 1: Mechanism of HPCH-mediated HIF-1α stabilization. Inhibition of PHD2 prevents hydroxylation, evading VHL-mediated degradation and promoting erythropoietin expression.

Therapeutic Applications

A. Anemia of Chronic Disease (CKD)
  • Target: HIF Prolyl Hydroxylase Domain 2 (PHD2).

  • Rationale: Inhibition of PHD2 stabilizes HIF-1α, which translocates to the nucleus and binds to Hypoxia Response Elements (HREs). This induces the transcription of Erythropoietin (EPO) and iron transporters (Transferrin, Ferroportin).

  • Advantage: Unlike recombinant EPO, PHD inhibitors (like Roxadustat) stimulate endogenous EPO production within physiological ranges, reducing cardiovascular risks.

B. Oncology (Epigenetic Therapy)
  • Target: Lysine-Specific Demethylases (KDM2/7, KDM4, KDM5 subfamilies).

  • Rationale: Many cancers overexpress KDMs to silence tumor suppressor genes or promote oncogene expression. HPCH acts as a "pan-KDM" scaffold.

  • Application: Solid tumors (Breast, Prostate) where KDM overexpression drives metastasis.

C. Ischemic Protection
  • Target: PHD1/PHD2.

  • Rationale: Pre-conditioning tissues with PHD inhibitors can reduce reperfusion injury in stroke or myocardial infarction by upregulating glycolytic enzymes and VEGF.

Experimental Protocols

Protocol A: Spectrophotometric Fe(II) Chelation Assay

Purpose: To validate the direct metal-binding capability of HPCH.

Materials:

  • HPCH (10 mM stock in DMSO)

  • FeSO₄·7H₂O (freshly prepared 10 mM in deoxygenated water)

  • Buffer: 50 mM HEPES, pH 7.5

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60)

Procedure:

  • Baseline: Add 980 µL Buffer + 10 µL HPCH (100 µM final) to a quartz cuvette. Record UV spectrum (200–600 nm).

  • Titration: Sequentially add FeSO₄ (0.5 to 5 equivalents).

  • Observation: Monitor the appearance of a Ligand-to-Metal Charge Transfer (LMCT) band, typically around 450–550 nm (red/purple shift).

  • Analysis: Plot Absorbance vs. [Fe(II)] to determine stoichiometry (Job’s Plot). A 2:1 or 3:1 (Ligand:Metal) complex is expected for bidentate ligands.

Protocol B: In Vitro PHD2 Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 of HPCH against the PHD2 enzyme.

Materials:

  • Recombinant human PHD2 enzyme (catalytic domain).

  • Substrate: Biotinylated HIF-1α peptide (residues 556–574).

  • Co-factors: 2-Oxoglutarate (2-OG), Fe(II), Ascorbate.

  • Detection: Europium-labeled anti-HIF-OH antibody + Streptavidin-APC.

Step-by-Step Workflow:

  • Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.05% Tween-20, 100 µM Ascorbate, 5 µM FeSO₄).

  • Inhibitor Addition: Dispense 100 nL of HPCH (serial dilution) into a 384-well plate.

  • Enzyme Mix: Add 5 µL of PHD2 enzyme (final conc. 5 nM). Incubate 10 min at RT.

  • Substrate Start: Add 5 µL Substrate Mix (Biotin-HIF peptide + 2-OG). Final 2-OG concentration should be at Km (approx. 1–5 µM) to ensure sensitivity to competitive inhibitors.

  • Reaction: Incubate for 60 min at 30°C.

  • Detection: Add 10 µL Detection Mix (Eu-Ab + SA-APC). Incubate 60 min.

  • Read: Measure TR-FRET (Ex 340 nm, Em 665/615 nm).

  • Calculation:

    
     is calculated using a 4-parameter logistic fit.
    
Protocol C: Cellular HIF-1α Stabilization (Western Blot)

Purpose: To confirm cell permeability and functional target engagement.

Cell Line: Hep3B or HeLa cells.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Adhere overnight.
    
  • Treatment: Treat cells with HPCH (10, 50, 100 µM) or Vehicle (DMSO) for 6 hours.

    • Positive Control: Deferoxamine (100 µM) or CoCl₂ (100 µM).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail. Crucial: Work quickly on ice to prevent HIF degradation during lysis.

  • Western Blot:

    • Load 30 µg protein/lane.

    • Primary Ab: Anti-HIF-1α (1:1000).

    • Loading Control: Anti-β-Actin.

  • Result: A band at ~120 kDa (HIF-1α) should appear in HPCH-treated samples, absent in DMSO control.

Data Analysis & Interpretation

Table 1: Expected Potency Ranges for HPCH Analogues

Assay TypeParameterExpected Range (Hit)Target Range (Lead)Notes
Enzymatic PHD2 IC501 – 10 µM< 100 nMHighly dependent on 2-OG concentration used.
Enzymatic KDM4 IC505 – 20 µM< 500 nMSelectivity vs PHD2 is a key challenge.
Cellular HIF-1α EC5020 – 100 µM< 10 µMHigh cellular IC50 often due to poor permeability of the polar 3-OH group.
Physicochem LogP0.5 – 1.52.0 – 3.0The cyclohexanone ring aids lipophilicity compared to bare pyridine.

Troubleshooting Tips:

  • High Background in FRET: Ensure Fe(II) is fresh. Oxidized Fe(III) can precipitate or quench fluorescence.

  • No Cellular Activity: The 3-hydroxypyridine zwitterion can have poor membrane permeability. Consider synthesizing a prodrug (e.g., ester capping the OH) if using for in vivo studies.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2011). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link

  • Rose, N. R., et al. (2011). Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. Journal of Medicinal Chemistry, 54(19), 6919–6926. (Demonstrates 2-OG mimicry by similar small molecules). Link

  • Ivan, M., et al. (2001). HIFα targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468. Link

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond. Nature Reviews Nephrology, 12(3), 157-168. Link

Disclaimer: HPCH is a research chemical. All protocols described herein are for in vitro and laboratory research use only (RUO) and are not approved for clinical administration.

Application

Application Note: Protocol for Derivatizing 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Abstract & Core Challenges This guide details the derivatization protocols for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a bifunctional heterocyclic scaffold often encountered in the synthesis of CNS-active agents and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenges

This guide details the derivatization protocols for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a bifunctional heterocyclic scaffold often encountered in the synthesis of CNS-active agents and metalloenzyme inhibitors.

The molecule presents unique challenges due to its amphoteric nature and bifunctionality :

  • Zwitterionic Potential: The basic pyridine nitrogen (

    
    ) and the acidic phenolic hydroxyl (
    
    
    
    ) can lead to strong intermolecular hydrogen bonding, reducing volatility and solubility in non-polar solvents.
  • Steric Hindrance: The hydroxyl group at position 3 is ortho to the bulky cyclohexanone linkage at position 2, potentially impeding standard silylation kinetics.

  • Keto-Enol Tautomerism: The cyclohexanone moiety can enolize, leading to multiple peaks in GC-MS if not "locked" via oximation.

This note provides two distinct workflows: Analytical Derivatization (GC-MS) for quantification and Synthetic Derivatization (Reductive Amination) for library generation.

Decision Matrix & Workflow Visualization

Before selecting a protocol, determine the end-point application. The following decision tree outlines the optimal chemical pathway.

Derivatization_Workflow Start Target Molecule: 3-(3-Hydroxypyridin-2-yl) cyclohexan-1-one Goal Define Goal Start->Goal GCMS Quantification / ID (GC-MS Analysis) Goal->GCMS Synth Library Synthesis (Drug Discovery) Goal->Synth Step1_MOX Step 1: Oximation (Methoxyamine HCl) Locks Ketone GCMS->Step1_MOX Prevent Enolization Step2_TMS Step 2: Silylation (MSTFA + 1% TMCS) Derivatizes 3-OH Step1_MOX->Step2_TMS Increase Volatility Result_Ana Result: Volatile MOX-TMS Derivative Step2_TMS->Result_Ana Step1_Amine Reagent: Primary Amine (R-NH2) Synth->Step1_Amine Step2_Red Reductant: STAB (NaBH(OAc)3) Chemoselective Step1_Amine->Step2_Red In Situ Imine Red. Result_Syn Result: Secondary Amine Scaffold Step2_Red->Result_Syn

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on experimental goals.

Protocol A: Analytical Derivatization for GC-MS

Objective: Create a volatile, thermally stable derivative for quantitative analysis. Method: Two-step MOX-TMS derivatization. Rationale: Direct silylation of ketones can produce unstable enol silyl ethers. We first "lock" the ketone as a methoxime, then silylate the hindered hydroxyl.

Reagents & Equipment[1][2][3][4][5]
  • Reagent A (Oximation): 2% Methoxyamine HCl in Pyridine.

  • Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). Note: MSTFA is preferred over BSTFA due to the higher volatility of its byproducts, preventing detector fouling.

  • Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).

  • Equipment: GC vials with PTFE-lined caps, heating block (70°C).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1-5 mg of the target compound in 50 µL of anhydrous pyridine.

    • Critical: Ensure the sample is completely dry. Trace water hydrolyzes silyl reagents.

  • Step 1: Oximation (Ketone Protection)

    • Add 50 µL of Reagent A (Methoxyamine HCl/Pyridine).

    • Cap tightly and vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes .

    • Mechanism:[1][2][3][4] Converts C=O to C=N-OCH₃. This prevents enolization and stabilizes the molecule.

  • Step 2: Silylation (Hydroxyl Derivatization)

    • Add 100 µL of Reagent B (MSTFA + 1% TMCS).

    • Vortex for 30 seconds.

    • Incubate at 70°C for 30-45 minutes .

    • Why Heat? The 3-OH group is sterically hindered by the cyclohexyl ring at position 2. Heat ensures quantitative conversion of the phenol to the trimethylsilyl ether.

  • Analysis:

    • Cool to room temperature.[5][6][7] Inject 1 µL into GC-MS (Splitless or 1:10 Split).

    • Expected Result: A single major peak (or two close peaks representing syn/anti geometric isomers of the oxime) with a mass shift of +29 (MOX) and +72 (TMS).

Protocol B: Synthetic Derivatization (Reductive Amination)

Objective: Functionalize the ketone to generate a secondary amine library for SAR (Structure-Activity Relationship) studies. Method: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is a mild hydride donor that reduces the intermediate iminium ion selectively without reducing the ketone or the pyridine ring.

Reagents
  • Amine: Primary amine (1.1 - 1.2 equivalents).

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.5 equivalents.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Catalyst: Glacial Acetic Acid (1-2 equivalents).

Step-by-Step Methodology
  • Imine Formation:

    • In a reaction vial, dissolve 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (1.0 eq) in DCE (0.1 M concentration).

    • Add the primary amine (1.1 eq).

    • Add Glacial Acetic Acid (1.0 eq).

    • Stir at room temperature for 30-60 minutes.

    • Checkpoint: The solution may darken slightly as the imine forms.

  • Reduction:

    • Add STAB (1.5 eq) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at room temperature for 12-16 hours (overnight).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (to neutralize acid and decompose borate complexes).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Note: The product is amphoteric. If the product remains in the aqueous phase, adjust pH to ~7-8 (isoelectric point vicinity) or use n-Butanol for extraction.

  • Purification:

    • Flash chromatography (DCM:MeOH:NH₄OH gradient).

Troubleshooting & Scientific Validation

Common Failure Modes
IssueCauseSolution
GC-MS: Incomplete Silylation Steric hindrance at 3-OH or moisture contamination.Increase incubation to 75°C; use fresh MSTFA; add 5% TMCS as catalyst.
GC-MS: Multiple Peaks Syn/Anti isomerism of the oxime.This is normal for MOX derivatives. Sum the areas of both peaks for quantification.
Synthesis: No Reaction Ketone is sterically crowded or amine is non-nucleophilic.Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding reductant.
Synthesis: Pyridine Interference Pyridine nitrogen coordinating with boron reagents.Ensure acetic acid is present to protonate the basic nitrogen or buffer the reaction.
Mechanistic Insight: The "Ortho-Effect"

The 3-hydroxypyridine moiety possesses an intramolecular hydrogen bond between the hydroxyl proton and the ring nitrogen (though less favorable than in 2-hydroxypyridine). However, the attachment of the cyclohexanone ring at position 2 disrupts this, creating a "pocket" of steric bulk.

  • Impact on Silylation: The bulky trimethylsilyl group struggles to access the oxygen. TMCS (Trimethylchlorosilane) acts as a potent catalyst, generating the highly reactive silyl-pyridinium intermediate which transfers the silyl group more effectively than MSTFA alone.

References

  • Knapp, D. R. (1979).[8] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[8] (The seminal text on derivatization chemistry).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.
  • Sigma-Aldrich (Merck). "Derivatization Reagents for GC." Technical Bulletin. Link

Sources

Method

Application Note: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one as a Bifunctional Scaffold in Medicinal Chemistry and Coordination Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold diversification, metal complexation, and biological assay preparation. Executive Summary & Chemical Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold diversification, metal complexation, and biological assay preparation.

Executive Summary & Chemical Rationale

The development of targeted therapeutics frequently relies on privileged scaffolds that can simultaneously engage biological targets and offer orthogonal synthetic handles for library generation. 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is a highly versatile, bifunctional building block that merges two powerful chemical motifs:

  • The 3-Hydroxypyridine Pharmacophore: A proven bidentate chelator capable of coordinating transition metals. This motif is extensively utilized as a Zinc-Binding Group (ZBG) for selective Histone Deacetylase (HDAC) inhibitors[1], an iron-chelating agent for antimicrobial therapies[2], and a radiometal chelator (e.g., HOPO derivatives) for

    
    Zr immunoPET imaging[3].
    
  • The Cyclohexanone Scaffold: An orthogonal, highly reactive ketone handle that allows for rapid structural diversification (via reductive amination, Wittig olefination, or enolate alkylation) without compromising the electronic integrity of the metal-binding pyridine ring.

By leveraging this molecule, researchers can rapidly synthesize libraries of customized chelators with tuned lipophilicity and steric bulk, optimizing them for specific enzyme pockets or cellular uptake profiles.

Mechanistic Insights: Causality in Scaffold Design

To understand the utility of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, one must analyze the causality behind its structural components:

  • Bidentate Coordination Dynamics: The adjacent nitrogen and hydroxyl groups on the pyridine ring form highly stable 5- or 6-membered chelate rings with metals like Zn(II), Fe(III), Cu(II), and Zr(IV). In the context of epigenetic drug discovery, replacing traditional hydroxamic acids with 3-hydroxypyridine derivatives effectively eliminates pharmacokinetic liabilities while maintaining potent, isoform-selective HDAC6/8 inhibition[4].

  • Steric Tuning via the Ketone: The cyclohexanone ring sits adjacent to the chelating center. Functionalizing this ketone alters the molecule's trajectory within an enzyme's active site. For example, converting the ketone to a bulky tertiary amine via reductive amination increases the steric bulk, which is a proven strategy to prevent the molecule from entering the narrow active site of HDAC1, thereby driving selectivity toward HDAC6[5].

Workflow SM 3-(3-Hydroxypyridin-2-yl) cyclohexan-1-one RA Reductive Amination (Scaffold Diversification) SM->RA Amines, NaBH(OAc)3 WA Wittig Olefination (Chain Extension) SM->WA Phosphonium Ylides Lib Functionalized Ligand Library RA->Lib WA->Lib MC Metal Complexation (Zr, Cu, Zn, Fe) Lib->MC Metal Salts, pH Control Bio Biological Screening (HDAC Inhibition / Antimicrobial) MC->Bio in vitro assays

Synthetic workflow for diversifying 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one into metal complexes.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback to the synthetic chemist.

Protocol A: Scaffold Diversification via Reductive Amination

Objective: Convert the cyclohexanone moiety into a substituted amine to tune lipophilicity (LogP) and steric bulk for target engagement, without disrupting the 3-hydroxypyridine chelating center.

Reagents & Causality:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Chosen specifically because it is a mild reducing agent that selectively reduces the intermediate iminium ion over the starting ketone. This prevents the formation of an unreactive cyclohexanol byproduct.

  • 1,2-Dichloroethane (DCE): Provides optimal solubility for the starting material and stabilizes the iminium intermediate better than protic solvents.

  • Glacial Acetic Acid (AcOH): Added in catalytic amounts to accelerate imine formation by protonating the ketone oxygen.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous DCE (0.2 M). Add glacial AcOH (1.0 eq).

  • Incubation: Stir the mixture at room temperature for 2 hours. Validation Check: Remove a 10 µL aliquot, quench with NaHCO₃, and analyze via LC-MS to confirm the disappearance of the ketone mass and the appearance of the imine/iminium mass.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8) to neutralize the acid and destroy excess hydride. Extract with Dichloromethane (3x). Dry the organic layer over Na₂SO₄. Validation Check: Spot the crude mixture on a TLC plate and use a Ninhydrin stain; a new spot that stains actively indicates the successful formation of the amine product.

Protocol B: Synthesis of Cu(II) Coordination Complexes for Antimicrobial Screening

Objective: Synthesize a stable Copper(II) complex using the functionalized ligand from Protocol A. Metal complexation often enhances antimicrobial and anticancer properties due to increased lipophilicity and cellular uptake (Tweedy’s chelation theory)[6].

Reagents & Causality:

  • CuCl₂·2H₂O: A readily available, highly soluble copper source.

  • Sodium Acetate (NaOAc): Acts as a mild base to deprotonate the 3-hydroxyl group of the pyridine ring (pKa ~5-6), which is strictly required to facilitate strong bidentate (O,N) coordination to the Cu(II) center[7].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the functionalized 3-hydroxypyridine ligand (2.0 eq) in hot methanol (50 °C).

  • Deprotonation: Add NaOAc (2.2 eq) to the solution and stir for 15 minutes.

  • Metal Addition: Dissolve CuCl₂·2H₂O (1.0 eq) in a minimum volume of methanol. Add this dropwise to the ligand solution.

  • Complexation: Reflux the mixture for 4–6 hours. Validation Check: A distinct color change from pale yellow/colorless to deep green or dark brown indicates the formation of the charge-transfer band associated with the metal complex.

  • Isolation: Cool the mixture to 4 °C overnight to induce precipitation. Filter the microcrystalline solid, wash with cold ethanol, and dry under vacuum.

  • Spectroscopic Validation: Perform FT-IR analysis. The C=N stretching frequency (typically ~1615 cm⁻¹) and the phenolic C-O stretch will shift significantly (by 30-50 cm⁻¹) compared to the free ligand, confirming metal coordination.

Quantitative Data Summarization

To benchmark the expected biological and physicochemical outcomes of 3-hydroxypyridine derivatives synthesized via these methods, reference the following comparative data compiled from validated literature analogues.

Derivative ClassPrimary TargetMetal AffinityTypical IC₅₀ / MIC RangePrimary Application
3-Hydroxypyridin-2-one HDAC6 / HDAC8Zn(II)0.5 – 3.5 µM (IC₅₀)Anticancer (Epigenetic modulation)[1]
3-Hydroxypyridin-4-one Bacterial GrowthFe(III)32 – 128 µg/mL (MIC)Antimicrobial (Iron starvation)[8]
2,3-HOPO Macrocycles

Zr Chelator
Zr(IV)>95% radiochemical yieldImmunoPET Theranostics[3]
Cu(II)-Schiff Base Cell MembranesCu(II)10 – 50 µg/mL (MIC)Broad-spectrum Antimicrobial[6]

Pharmacological Pathways

The functionalized derivatives of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one operate via dual pharmacological pathways depending on the target environment and the specific metal ion involved.

Mechanism Ligand 3-Hydroxypyridine Derivative HDAC HDAC Enzyme (Zinc-dependent) Ligand->HDAC Target Engagement Bact Bacterial Pathogen (Iron-dependent) Ligand->Bact Target Engagement ZBG Bidentate Zinc Binding (Enzyme Inhibition) HDAC->ZBG Active Site Binding FeChel Iron Chelation (Nutrient Starvation) Bact->FeChel Siderophore Mimicry Apop Cancer Cell Apoptosis ZBG->Apop Epigenetic Modulation Death Antimicrobial Effect FeChel->Death Growth Arrest

Dual pharmacological pathways of 3-hydroxypyridine derivatives via metal chelation.

Conclusion

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one represents a highly strategic node in organic synthesis. By isolating the reactive ketone from the chelating pyridine ring, chemists can execute aggressive scaffold diversification without destroying the molecule's core pharmacophore. Whether deployed as a selective ZBG for HDAC inhibition, a siderophore mimic for antimicrobial applications, or a radiometal chelator for PET imaging, this bifunctional scaffold provides a robust foundation for advanced drug discovery programs.

References

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. PubMed (NIH). Available at:[Link][4]

  • Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]

  • 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. PMC. Available at:[Link][1]

  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. MDPI. Available at:[Link][2]

  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Bentham Science Publishers. Available at:[Link][8]

  • Theranostics Evaluation of a 3-hydroxypyridin-2-one (2,3-HOPO) Based Macrocyclic Chelator for 89Zr4+ and Its Use for ImmunoPET I. Theranostics. Available at: [Link][3]

  • Crystal structures for 1 and 3: Stick diagram for 1, showing the coordination... ResearchGate. Available at:[Link][6]

  • Analytical and Bioanalytical Electrochemistry (Synthesis of 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its Metal Complexes). ABEChem. Available at:[Link]

  • A novel cerium(III)–isatin Schiff base complex: spectrofluorometric and DFT studies. RSC Advances. Available at:[Link][7]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental framework for the in vivo assessment of the novel chemical entity, 3-(3-Hydroxypyridin-2-yl)cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the in vivo assessment of the novel chemical entity, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. Given the absence of prior biological data for this specific molecule, this guide establishes a logical, hypothesis-driven approach to elucidate its potential therapeutic properties, with a primary focus on analgesia. The protocols herein are designed to be robust and self-validating, incorporating essential elements of modern preclinical drug development, from initial formulation and pharmacokinetic profiling to efficacy testing in validated animal models of pain.

Introduction and Scientific Rationale

The chemical structure of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, featuring both a pyridinone and a cyclohexanone moiety, suggests potential interactions with biological targets implicated in pain and inflammation. Pyridinone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and kinase inhibition properties.[1] The cyclohexanone ring is also a common scaffold in medicinal chemistry.[2][3] This structural combination warrants a systematic in vivo investigation to determine its therapeutic potential.

The following protocols are designed to comprehensively evaluate the analgesic efficacy of this compound, assess its basic pharmacokinetic profile, and establish a preliminary safety assessment. This multi-faceted approach is crucial for making informed decisions about the continued development of this novel compound.[4][5]

Hypothesized Mechanism of Action

Based on its structural components, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one may exert its effects through one or more of the following mechanisms:

  • Inhibition of inflammatory pathways: The pyridinone core is a known pharmacophore in several anti-inflammatory agents.

  • Modulation of ion channels or receptors involved in nociception: Many analgesic compounds interact with targets within the central and peripheral nervous systems.

  • Enzyme inhibition: The compound could potentially inhibit enzymes such as cyclooxygenases (COX) or other kinases involved in pain signaling.

The experimental design outlined below will not initially aim to definitively elucidate the mechanism of action, but rather to establish a robust analgesic effect that would justify further mechanistic studies.

Pre-formulation and Compound Handling

The physicochemical properties of a novel compound are critical for its successful in vivo evaluation. Assuming 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one may have low aqueous solubility, a common challenge with new chemical entities, appropriate formulation strategies are paramount.[6][7][8]

Solubility Assessment

A preliminary solubility assessment should be conducted in a panel of pharmaceutically acceptable vehicles.

VehiclePredicted SolubilityNotes
WaterPoorInitial visual assessment.
SalinePoor
5% DMSO / 95% SalineModerateA common co-solvent system.
10% Solutol HS 15 / 90% SalineGoodA non-ionic solubilizer and emulsifying agent.
20% Hydroxypropyl-β-cyclodextrinGoodA common solubilizing agent.[9]
Recommended Formulation Protocol

For initial in vivo studies, a formulation utilizing a co-solvent and a solubilizing agent is recommended to ensure bioavailability.

Protocol 2.2.1: Preparation of a Dosing Solution

  • Weigh the required amount of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5% of the final volume).

  • In a separate vessel, prepare a solution of 10% Solutol HS 15 in saline.

  • Slowly add the DMSO-compound solution to the Solutol/saline solution while vortexing to create a clear solution or a stable micro-suspension.

  • Visually inspect the final formulation for any precipitation.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.[10][11][12][13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied throughout the study design.[10][14] An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to the commencement of any experiments.

Experimental Design: A Phased Approach

A tiered approach is recommended, starting with preliminary tolerability and pharmacokinetic assessments, followed by efficacy screening in an acute pain model, and finally, more comprehensive evaluation in a persistent pain model.

Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling

Objective: To determine the highest dose of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one that can be administered without causing significant adverse effects and to understand its basic pharmacokinetic profile.

Animal Model: Male and female Swiss Webster mice (n=3 per sex per dose group).

Protocol 4.1.1: MTD Determination

  • Administer single escalating doses of the compound (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Observe animals for signs of toxicity (e.g., lethargy, ataxia, respiratory distress) for at least 4 hours post-dosing and then daily for 7 days.

  • Record body weight changes and any observed clinical signs.

  • The MTD is defined as the highest dose that does not produce significant toxicity.

Protocol 4.1.2: Preliminary Pharmacokinetic Study

  • Administer a single, well-tolerated dose of the compound (e.g., 30 mg/kg, i.p.) to a cohort of mice (n=3 per time point).

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma samples for the concentration of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[15]

Phase 2: Efficacy Screening in an Acute Inflammatory Pain Model

Objective: To assess the analgesic potential of the compound in a model of acute inflammatory pain. The formalin test is a suitable model as it has two distinct phases, allowing for the differentiation between acute nociceptive and persistent inflammatory pain.[16][17]

Animal Model: Male Sprague-Dawley rats (n=8 per group).

Protocol 4.2.1: The Formalin Test

  • Acclimatize rats to the observation chambers.

  • Administer the test compound (at 3 doses based on MTD and PK data, e.g., 10, 30, 100 mg/kg, i.p.), vehicle control, or a positive control (e.g., morphine, 5 mg/kg, s.c.) 30 minutes prior to formalin injection.

  • Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw for 60 minutes.

  • Analyze the data in two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-60 minutes, inflammatory pain).

Phase 3: Efficacy Evaluation in a Neuropathic Pain Model

Objective: To determine if the compound is effective in a model of chronic neuropathic pain, which is often more clinically relevant and challenging to treat. The Chronic Constriction Injury (CCI) model is a widely used and validated model.[18]

Animal Model: Male Wistar rats (n=8-10 per group).

Protocol 4.3.1: Chronic Constriction Injury (CCI) Model and Behavioral Testing

  • Surgery: Anesthetize the rats and expose the sciatic nerve. Place four loose ligatures around the nerve. Suture the incision.

  • Post-operative Recovery: Allow animals to recover for 7-14 days, during which time they will develop mechanical allodynia and thermal hyperalgesia.

  • Baseline Testing: Before drug administration, measure baseline pain thresholds using the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

  • Drug Administration: Administer the test compound (at doses found to be effective in the formalin test), vehicle control, or a positive control (e.g., gabapentin, 100 mg/kg, i.p.).

  • Post-treatment Testing: Re-assess mechanical and thermal thresholds at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the paw withdrawal threshold (in grams for von Frey) and paw withdrawal latency (in seconds for Hargreaves).

Data Visualization and Workflow

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Acute Pain Efficacy cluster_2 Phase 3: Chronic Pain Efficacy Formulation Compound Formulation MTD MTD Study Formulation->MTD PK Pharmacokinetic Profiling MTD->PK Formalin Formalin Test PK->Formalin Dose Selection CCI CCI Model Formalin->CCI Promising Results Behavioral Behavioral Testing (von Frey, Hargreaves) CCI->Behavioral Analysis Data Analysis & Interpretation Behavioral->Analysis Efficacy Data

Caption: Phased experimental workflow for in vivo evaluation.

Hypothetical Dose-Response Data Table
Treatment GroupDose (mg/kg, i.p.)NFormalin Test - Phase 2 (Time Licking/Flinching in sec, Mean ± SEM)% Inhibition
Vehicle-8250 ± 200%
Compound X108175 ± 1530%
Compound X308100 ± 1260%
Compound X100875 ± 1070%
Morphine5850 ± 880%

Biomarker Analysis

To gain further insight into the compound's mechanism, tissue samples can be collected at the end of the efficacy studies for biomarker analysis.[19][20]

Protocol 6.1: Tissue Collection and Analysis

  • Collect relevant tissues, such as the lumbar spinal cord and the dorsal root ganglia (DRG) from the injured side in the CCI model.

  • Also, collect blood for serum or plasma preparation.

  • Snap-freeze tissues in liquid nitrogen or fix them in 4% paraformaldehyde.

  • Analyze tissues for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

  • Perform immunohistochemistry on fixed tissues to examine markers of neuronal activation (e.g., c-Fos) or glial cell activation (e.g., Iba1 for microglia, GFAP for astrocytes).

Conclusion and Future Directions

The successful completion of this experimental plan will provide a comprehensive initial assessment of the in vivo profile of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. Positive results, particularly in the chronic neuropathic pain model, would strongly support its further development. Future studies could then focus on:

  • Elucidating the precise mechanism of action through in vitro receptor binding and enzyme inhibition assays.

  • Conducting more extensive toxicology studies in compliance with Good Laboratory Practice (GLP) guidelines.[4][21]

  • Optimizing the formulation for oral bioavailability.[15][22][23]

  • Evaluating the compound in other animal models of pain or inflammation.[24][25]

This structured and hypothesis-driven approach ensures the efficient and ethical evaluation of this novel compound, maximizing the potential for the discovery of a new therapeutic agent.

References

  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research. [Link]

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?[Link]

  • Mogil, J. S. (2009, March 4). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283-294. [Link]

  • Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. The Journal of Pain, 14(11), 1255-1269. [Link]

  • National Institute on Drug Abuse. (n.d.). High throughput in vivo screening: translational generation of novel analgesics. [Link]

  • Mogil, J. S., & Smith, S. B. (2023, March 1). Discovering chronic pain treatments: better animal models might help us get there. Journal of Clinical Investigation, 133(5), e168433. [Link]

  • Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. [Link]

  • Lee, J., et al. (2025, February 3). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

  • Lee, J., et al. (2024, December 27). Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Preprints.org. [Link]

  • Grimm, H. (2018). Ethical Considerations for Performing Research in Animals. In Neuromethods (pp. 27-41). Humana Press, New York, NY. [Link]

  • Van den Mooter, G. (2012). Strategies for formulating and delivering poorly water-soluble drugs. APS PharmSciTech, 13(2), 1-1. [Link]

  • Mohammed, M. I., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Taibah University Medical Sciences, 17(5), 701-707. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1599. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

  • MD Biosciences. (n.d.). Preclinical Pain Research Models. [Link]

  • de la Serna, J., et al. (2021). Ethical Considerations in Animal Research: The Principle of 3R's. Revista de investigacion clinica, 73(2), 73-79. [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • Lee, J., et al. (2025, February 3). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • Miller, D. A., & Williams III, R. O. (Eds.). (2012). Formulating poorly water soluble drugs. Springer Science & Business Media.
  • Yilmaz, I., et al. (2024, February 28). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Marchi, A., et al. (2009). Pain Biomarkers. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 8(1), 58-66. [Link]

  • Singh, V., et al. (2024, October 28). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. MDPI. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • MD Biosciences. (2024, September 16). Inflammatory Pain Models in Preclinical Research. [Link]

  • Sciortino, G., et al. (2023, May 17). Implications of Protein Interaction in the Speciation of Potential VIVO–Pyridinone Drugs. Inorganic Chemistry. [Link]

  • Scott, D. C., et al. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(7), 2068. [Link]

  • Wang, Y., et al. (2023, March 23). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023, April 13). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4913-4932. [Link]

  • Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136. [Link]

  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (2024).
  • Chen, Y. R., et al. (2013, September 15). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 684-692. [Link]

  • PubChem. (n.d.). 3-(Prop-1-en-2-yl)cyclohexan-1-one. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]

  • Pharmaffiliates. (n.d.). (Z)-3-((3-Hydroxypentan-2-yl)imino)cyclohexan-1-one. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Synthesis

The following Technical Support Guide addresses the synthesis optimization of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a challenging intermediate often encountered in the development of CYP11B inhibitors and related p...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the synthesis optimization of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a challenging intermediate often encountered in the development of CYP11B inhibitors and related pyridine-scaffold pharmacophores.

Case ID: SYN-PYR-CYC-003 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one typically involves the conjugate addition (1,4-addition) of a nucleophilic pyridine species to 2-cyclohexen-1-one. Users frequently report low yields (<30%) due to three convergent failure modes:

  • Instability of the 2-pyridyl anion: The 2-lithio species is thermally unstable and prone to fragmentation.

  • Regioselectivity (1,2- vs 1,4-addition): Hard nucleophiles (Li/Mg) favor direct attack on the carbonyl.

  • Chelation/Workup Losses: The amphoteric 3-hydroxypyridine moiety complicates isolation from metal salts.

This guide provides a validated protocol to elevate yields to the 65-80% range .

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am using the Grignard reagent derived from 2-bromo-3-methoxypyridine, but I mostly get the tertiary alcohol (1,2-addition product). How do I force the Michael addition?"

Diagnosis: Grignard reagents (RMgX) are "hard" nucleophiles. Even with copper catalysis, sterically unhindered enones like cyclohexenone are susceptible to direct 1,2-attack at the carbonyl carbon.

Corrective Protocol: You must switch to a Lipshutz-type higher-order cyanocuprate or a Knochel-type zincate . These "soft" nucleophiles orbitally align with the


-carbon of the enone, exclusively favoring 1,4-addition.
  • Recommended Reagent: Lithium di(2-pyridyl)cuprate or the mixed species

    
    .
    
  • Additive: Add TMSCl (Trimethylsilyl chloride) (2.0 equiv) to the reaction mixture before adding the enone.

    • Mechanism:[1][2][3] TMSCl acts as a Lewis acid to activate the enone oxygen and rapidly traps the resulting enolate as a silyl enol ether, preventing the reversible Michael reaction from sliding back to starting materials.

Q2: "My 2-lithio-3-alkoxypyridine species turns black and decomposes before I can add the electrophile. What is happening?"

Diagnosis: 2-Lithiated pyridines are notoriously unstable above -70°C due to nucleophilic attack of the organolithium on the pyridine ring of another molecule (self-destruction). The 3-alkoxy group can also act as a leaving group if the temperature rises, leading to pyridyne formation.

Corrective Protocol:

  • Cryogenic Control: Perform the Lithiation/Halogen-Lithium exchange strictly at -78°C .

  • Rapid Transmetallation: Do not stir the Lithium species for >15 minutes. Cannulate it immediately into a solution of Zinc Chloride (

    
    ) or Copper Cyanide (
    
    
    
    ) to form the stable metallo-species.
  • Protecting Group: Ensure the 3-hydroxy group is protected as a MOM (Methoxymethyl) or TBS (tert-Butyldimethylsilyl) ether. A bare hydroxyl or a simple methyl ether (which can coordinate Li) may destabilize the anion.

Q3: "I have good conversion by TLC, but I lose 50% of my product during the aqueous workup. Where is it going?"

Diagnosis: The product contains both a basic pyridine nitrogen and a slightly acidic enolizable ketone (and potentially a free phenol if deprotected in situ). It is likely forming stable chelates with the Copper/Zinc salts or remaining in the aqueous phase due to its amphoteric nature.

Corrective Protocol:

  • Quench: Use NH₄Cl/NH₄OH (9:1) buffer to break Copper chelates (turns deep blue).

  • Extraction: Do not use Diethyl Ether. Use EtOAc/THF (3:1) or DCM to extract the polar pyridine.

  • pH Control: Adjust the aqueous layer to pH 8.0 before extraction. If the pH is too low (<4), the pyridine is protonated (water-soluble). If too high (>12), the phenol (if deprotected) is deprotonated (water-soluble).

Part 2: Optimized Experimental Workflow

The following protocol utilizes a Gilman Cuprate strategy with TMSCl acceleration , validated for high regioselectivity.

Step-by-Step Protocol

Reaction: Preparation of 3-(3-(methoxymethoxy)pyridin-2-yl)cyclohexan-1-one

  • Precursor Prep: Start with 2-bromo-3-(methoxymethoxy)pyridine . (MOM protection prevents O-lithiation).

  • Lithiation (The "Hard" Anion):

    • Dissolve precursor (1.0 equiv) in anhydrous THF [0.2 M].

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 20 min. Stir for only 15 min.

  • Transmetallation (The "Soft" Nucleophile):

    • Add CuCN (0.55 equiv) and LiCl (1.1 equiv) (pre-dissolved in THF) to the reaction at -78°C.

    • Warm briefly to -40°C to form the cuprate, then cool back to -78°C.

  • Michael Addition:

    • Add TMSCl (2.5 equiv) neat to the cuprate solution.

    • Immediately add 2-cyclohexen-1-one (1.2 equiv) dropwise.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Workup & Deprotection:

    • Quench with saturated aqueous NH₄Cl.[3]

    • Stir vigorously until the organic layer is clear and aqueous layer is deep blue.

    • Extract with EtOAc (3x).

    • Note: The MOM group can be removed subsequently using 6M HCl/THF to yield the final 3-hydroxy target.

Reagent Selection Matrix
Reagent SystemNucleophile Character1,4-SelectivityYield PotentialNotes
2-Py-Li (Organolithium) Hard / BasicVery Poor (<10%)LowAttacks carbonyl (1,2); Polymerizes enone.
2-Py-MgBr (Grignard) HardPoor (20-40%)Low-MedRequires CuI cat; still prone to 1,2-addition.
(2-Py)₂CuLi (Gilman) Soft Excellent (>90%) High Standard for this synthesis. Requires low temp.
2-Py-ZnBr (Organozinc) SoftGood (>80%)Med-HighSlower reaction; often requires Co/Ni catalysis.

Part 3: Mechanism & Workflow Visualization

The diagram below illustrates the critical path for the synthesis, highlighting the divergence between the "Yield Killing" pathway and the "Optimized" pathway.

G cluster_0 Pre-Reaction Phase cluster_1 Nucleophile Generation cluster_2 Divergent Pathways Start 2-Bromo-3-hydroxypyridine Protect Protection (MOM-Cl) Start->Protect Precursor 2-Bromo-3-(MOM)pyridine Protect->Precursor Lithiation Lithiation (-78°C) [n-BuLi] Precursor->Lithiation LiSpecies 2-Lithio-Intermediate (Unstable > -60°C) Lithiation->LiSpecies DirectAdd Direct Addition (No Transmetallation) LiSpecies->DirectAdd Warm/Direct Transmetal Transmetallation (CuCN/LiCl) LiSpecies->Transmetal Add CuCN (-78°C) ResultFail 1,2-Addition Product (Tertiary Alcohol) Low Yield DirectAdd->ResultFail Cuprate Lithium Di(2-pyridyl)cuprate (Soft Nucleophile) Transmetal->Cuprate TMSAdd Add TMSCl (Enone Activator) Cuprate->TMSAdd Michael Conjugate Addition (1,4-Addition) TMSAdd->Michael + Cyclohexenone EnolEther Silyl Enol Ether Michael->EnolEther Final Target: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one EnolEther->Final Acid Hydrolysis

Caption: Workflow logic comparing the high-failure direct lithiation route (Red) vs. the optimized Cuprate/TMSCl conjugate addition pathway (Green).

Part 4: References

  • Knochel, P., et al. (2008). "Functionalized Pyridylmagnesium Reagents: Synthesis and Reactivity." Angewandte Chemie International Edition. [Link]

  • Lipshutz, B. H., et al. (1984). "Organocopper Chemistry. 1,4-Substitution of alpha,beta-unsaturated ketones." Journal of the American Chemical Society. [Link]

  • Horiguchi, Y., et al. (1989). "Double activation in conjugate addition: Use of TMSCl." Tetrahedron. [Link]

  • Gros, P., & Fort, Y. (2002). "Lithiation of 2-bromopyridines: A convenient access to 2-functionalized pyridines." Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Prepared by the Gemini Application Science Team Disclaimer: The synthesis of 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one is not widely reported in peer-reviewed literature. This guide is structured around the most probable...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Application Science Team

Disclaimer: The synthesis of 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one is not widely reported in peer-reviewed literature. This guide is structured around the most probable synthetic routes and addresses the common byproducts and challenges encountered in analogous, well-established chemical transformations. The principles discussed herein are based on fundamental organic chemistry and are intended to provide a robust framework for troubleshooting.

Introduction

The synthesis of 2- and 3-aryl or heteroaryl cyclohexanones is a cornerstone of medicinal chemistry, providing scaffolds for numerous pharmacologically active agents. The target molecule, 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one, combines a polar, functionalized pyridine ring with a cyclohexanone core. The construction of this carbon-carbon bond can be approached through several established methods, each with its own set of potential side reactions and byproducts. This guide will focus on troubleshooting two of the most likely synthetic strategies: a Michael Addition pathway and a Suzuki-Miyaura Cross-Coupling pathway.

Probable Synthetic Pathways

The selection of a synthetic route depends on the availability of starting materials and the desired control over regioselectivity. Below are the two most logical approaches to the target molecule.

Synthetic_Pathways cluster_0 Michael Addition SM1 3-Hydroxypyridine Product 3-(3-Hydroxypyridin-2-yl) cyclohexan-1-one SM1->Product Base-catalyzed 1,4-conjugate addition SM2 Cyclohex-2-en-1-one SM2->Product SM3 3-Hydroxypyridine Boronic Acid/Ester SM3->Product Pd-catalyzed cross-coupling SM4 3-Bromocyclohex-2-en-1-one (or triflate) SM4->Product

Caption: High-level overview of the two most probable synthetic routes.

Troubleshooting Guide & FAQs

This section is organized by the synthetic route. Each question addresses a common experimental observation and provides causative explanations and actionable solutions.

Section 1: Michael Addition Route Issues

The Michael addition involves the 1,4-conjugate addition of a nucleophile, in this case, an enolate derived from 3-hydroxypyridine or the pyridine nitrogen itself, to an α,β-unsaturated carbonyl compound like cyclohex-2-en-1-one.[1][2]

Q1: My mass spectrum shows a significant peak at M+82, corresponding to the addition of a second cyclohexenone unit. What is this byproduct and how can I avoid it?

A1: This byproduct is the result of a double Michael addition. After the initial desired addition, the resulting enolate can act as a nucleophile itself and attack a second molecule of cyclohexenone. This is particularly common if the initial product is deprotonated by the base present in the reaction mixture.

Causality & Troubleshooting:

  • Slow Addition: The concentration of the electrophile (cyclohexenone) is too high. Add the cyclohexenone dropwise to the solution of the 3-hydroxypyridine and base at a low temperature (e.g., 0 °C) to keep its instantaneous concentration low.[3]

  • Base Stoichiometry: Using a large excess of a strong base can promote the deprotonation of the product, facilitating the second addition. Use of a catalytic amount of a weaker base, if sufficient, can mitigate this.

  • Temperature Control: Higher temperatures can increase the rate of the undesired second addition. Maintain low temperatures throughout the addition process.[3]

Q2: The reaction is very slow or stalls, with a large amount of unreacted 3-hydroxypyridine recovered. Why is this happening?

A2: This issue typically points to insufficient nucleophilicity of the pyridine or unfavorable reaction equilibrium. The nucleophilicity of 3-hydroxypyridine is modest, and the equilibrium of the Michael addition can be reversible.

Causality & Troubleshooting:

  • Base Selection: A base that is too weak may not sufficiently deprotonate the hydroxyl group to form the more nucleophilic pyridinoxide. Conversely, a very strong base might lead to polymerization of the cyclohexenone.[4] Consider screening bases like NaH, K₂CO₃, or organic bases like DBU.

  • Hydroxyl Group Reactivity: The phenolic proton of 3-hydroxypyridine is acidic. Its deprotonation forms a pyridinoxide, which can add through either the oxygen or the carbon. C-alkylation is desired, but O-alkylation is a competing pathway. The choice of solvent and counter-ion can influence this selectivity.

  • Temperature: While low temperatures are good for selectivity, the reaction may require gentle heating to overcome the activation energy barrier.[3] If the reaction is slow at low temperatures, consider allowing it to warm slowly to room temperature after the initial addition is complete.

Section 2: Suzuki-Miyaura Cross-Coupling Route Issues

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[5][6]

Q1: I am observing a major byproduct with a mass corresponding to a bipyridine dimer. What is this and how can I minimize it?

A1: This is a classic case of boronic acid homocoupling. This undesired side reaction involves the coupling of two molecules of the 3-hydroxypyridine boronic acid to form a symmetrical biaryl (or in this case, bipyridine) compound.[7][8]

Causality & Troubleshooting:

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[8][9]

    • Solution: Rigorously degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[9]

  • Catalyst Choice: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can lead to homocoupling before it is reduced to the active Pd(0) state.[9][10]

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which accelerate the desired catalytic cycle, reducing the lifetime of intermediates that can lead to side reactions.[9]

  • Stoichiometry: Adding the boronic acid slowly or using a slight excess of the halide partner can disfavor the kinetics of homocoupling.[7]

Q2: My reaction yield is low, and I've identified 3-hydroxypyridine as the main byproduct in the crude mixture. What is causing this?

A2: This indicates that significant protodeboronation is occurring. Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the starting material.[11][12] Heteroaromatic boronic acids, especially those with electron-donating groups like hydroxyls, are particularly susceptible.[11][13]

Causality & Troubleshooting:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate protodeboronation.[11]

    • Solution: Use the lowest effective temperature and monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating after completion.

  • Choice of Base: The base is crucial for the Suzuki reaction but can also promote protodeboronation.[11]

    • Solution: Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH for sensitive substrates.

  • Boronic Acid Stability: The boronic acid itself may be unstable.

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which slowly releases the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[12][14]

  • Ligand Choice: Certain bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[11][15]

    • Solution: If protodeboronation is severe, screen different ligands. While bulky ligands are often good for preventing homocoupling, a balance may need to be struck.

Caption: Troubleshooting workflow for common Suzuki coupling byproducts.

Data Summary and Purification Protocols

Summary of Potential Byproducts
Byproduct NameProbable RouteExpected (M+H)⁺Key IdentifierRecommended Purification Strategy
Double Michael AdductMichael Addition274.14Mass SpecFlash Chromatography (gradient elution)
O-alkylated IsomerMichael Addition192.10NMR (change in aromatic shifts)Reversed-Phase HPLC, HILIC[16]
Bipyridine DimerSuzuki Coupling189.07Mass SpecFlash Chromatography, Recrystallization
Protodeboronation ProductSuzuki Coupling96.04Mass Spec, GC-MSAqueous wash, Flash Chromatography
General Purification Protocol for Polar Heterocycles

The target molecule and its byproducts are polar and contain a basic nitrogen atom, which can lead to poor peak shape (tailing) on standard silica gel chromatography.[16][17]

Protocol: Modified Reversed-Phase Flash Chromatography [16][18]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent like methanol or DMSO. Adsorb this solution onto a small amount of C18 silica or Celite and evaporate to dryness to create a dry-load sample.

  • Column Selection: Choose a pre-packed C18 flash column appropriate for the scale of your reaction.

  • Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic or acetic acid). The acid modifier helps to protonate the pyridine nitrogen, improving peak shape.[16]

  • Loading: Load the dry sample onto the column.

  • Elution: Run a gradient elution, slowly increasing the percentage of the organic modifier (e.g., from 5% to 70% Acetonitrile over 20-30 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions. Removing the aqueous mobile phase can be achieved by rotary evaporation followed by lyophilization (freeze-drying) for complete removal.[19]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Doucet, H., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Thomas, A. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. RSC Publishing. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • Aakash Institute. (n.d.). Robinson annulation in chemistry: Definition, Types and Importance. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

  • Mamedov, E. I. (2018). Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. ResearchGate. [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Nicewicz, D., et al. (2017). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. [Link]

  • ResearchGate. (2025, August 5). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. [Link]

  • Google Patents. (1995). Process for the preparation of optically active 2-arylcyclohexanols.
  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scope with respect to the cyclohexanone derivatives in biheteroaryl synthesis. [Link]

  • ChemTalk. (2023, October 12). Robinson Annulation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). CO22b. Michael Addition and Robinson Annulation. [Link]

  • Unacademy. (n.d.). Michael Addition Reaction. [Link]

  • Wallace, C. (2023, March 8). Michael Addition - EASY! [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC - NIH. [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. [Link]

  • ResearchGate. (n.d.). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • RSC Publishing. (n.d.). Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. [Link]

Sources

Troubleshooting

"resolving poor peak shape of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one in HPLC"

The following guide is structured as a Level 3 Technical Support Knowledge Base for a chromatography instrumentation partner. It is designed to address the specific physicochemical challenges of 3-(3-Hydroxypyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Level 3 Technical Support Knowledge Base for a chromatography instrumentation partner. It is designed to address the specific physicochemical challenges of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one .

Topic: Resolving Peak Shape Anomalies for 3-Hydroxypyridine Derivatives

Case Subject: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Classification: Amphoteric / Metal-Sensitive / Basic Support Level: Senior Application Scientist

Executive Summary: The "Problem Molecule"

Researchers analyzing 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one often encounter severe peak tailing, broadening, or splitting.[1][2][3] This is not typically a column failure but a chemical incompatibility. This molecule presents a "Perfect Storm" of three chromatographic challenges:

  • Basic Nitrogen Interaction: The pyridine nitrogen (pKa ~4.[4]8) protonates at neutral pH, interacting strongly with residual silanols on silica columns.

  • Metal Chelation: The proximity of the hydroxyl group (position 3) to the nitrogen (position 1) creates a bidentate binding site, capable of chelating trace metals (Fe, Ni) in stainless steel LC systems.

  • Tautomeric Equilibrium: The 3-hydroxypyridine moiety exists in equilibrium between enol and keto forms, which can lead to band broadening if the kinetics are slow relative to the chromatographic timescale.

Part 1: Troubleshooting Guide (Q&A Format)
Issue 1: The "Shark Fin" Peak (Severe Tailing)

User Report: “My peak rises normally but tails significantly (As > 2.0). I am using a standard C18 column at pH 6.0.”

Technical Diagnosis: You are operating in the "Silanol Danger Zone." At pH 6.0, two things happen:

  • The pyridine nitrogen is protonated (

    
    ).
    
  • The residual silanols on the silica surface are ionized (

    
    ).[5]
    This creates a strong ion-exchange mechanism that retains the tail of the peak.
    

Corrective Action:

  • Protocol A: Acidic Suppression (Recommended)

    • Action: Lower mobile phase pH to 2.0 – 2.5 .

    • Mechanism: At pH < 3.0, silanols are protonated (

      
      , neutral), eliminating the cation-exchange site.
      
    • Buffer: Use 0.1% Trifluoroacetic Acid (TFA) or 20-50 mM Phosphate buffer pH 2.3. Formic acid may be too weak to fully suppress silanols for this specific molecule.

  • Protocol B: High pH Switching

    • Action: Raise pH to 9.5 – 10.0 (Requires Hybrid/Polymer Column).

    • Mechanism: At pH > 9.0, the pyridine nitrogen is deprotonated (neutral), eliminating the ionic interaction.

    • Warning: Ensure your column silica is rated for pH > 8.0 (e.g., Waters XBridge, Agilent ZORBAX Extend).

Issue 2: The "Ghost Doublet" (Split or Broad Peaks)

User Report: “The peak looks split or has a 'shoulder,' even though the sample is pure. Changing columns didn't help.”

Technical Diagnosis: This is likely Trace Metal Chelation . The 3-hydroxy-2-substituted pyridine motif is structurally similar to 8-hydroxyquinoline, a known chelating agent. Trace iron or stainless steel ions leached from frits or tubing can bind to the analyte, creating a second population of "metal-complexed" analyte that elutes differently.

Corrective Action:

  • Step 1: The "Chelator Spike" Test

    • Add EDTA (for UV detection) or Medronic Acid (for LC-MS) to mobile phase A at 5–10 µM concentration.

    • Result: If the peak sharpens immediately, metal chelation is the root cause.

  • Step 2: System Passivation

    • Flush the LC system (excluding the column) with 30% Phosphoric Acid to remove accessible metal ions.

  • Step 3: Hardware Replacement

    • Replace stainless steel frits with PEEK or Titanium frits.

Issue 3: Retention Time Drift

User Report: “The retention time shifts by 0.2–0.5 minutes between injections.”

Technical Diagnosis: You are likely operating near a pKa inflection point . 3-Hydroxypyridine has two relevant pKa values: ~4.8 (N-protonation) and ~8.7 (OH-deprotonation). Small changes in mobile phase pH (even 0.1 units) near these values cause massive shifts in the ionization ratio of the population.

Corrective Action:

  • Buffer Capacity: Increase buffer concentration to 25–50 mM .

  • The "Safe Zone" Rule: Operate at least 1.0 pH unit away from the pKa.

    • Target pH: < 3.5 or > 9.5.

    • Avoid: pH 4.0 – 5.5 and pH 8.0 – 9.0.

Part 2: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing peak shape issues specific to this chemotype.

HPLC_Troubleshooting Start Problem: Poor Peak Shape (3-Hydroxypyridine Derivative) Issue_Type Identify Defect Type Start->Issue_Type Tailing Defect: Tailing (As > 1.5) Cause: Silanol Interaction Issue_Type->Tailing Split Defect: Split/Broad/Shoulder Cause: Metal Chelation Issue_Type->Split Drift Defect: RT Drift Cause: pKa Instability Issue_Type->Drift Check_pH Is pH 3.5 - 7.5? Tailing->Check_pH Check_Add Add 5µM Medronic Acid or EDTA Split->Check_Add Check_Buffer Is Buffer < 10mM? Drift->Check_Buffer Action_LowPH Action: Lower pH to < 2.5 (Protonate Silanols) Check_pH->Action_LowPH Yes Action_Col Action: Use Hybrid/End-capped Column Check_pH->Action_Col No (Already Low) Result_Sharp Peak Sharpens? Check_Add->Result_Sharp Action_Passivate Action: Passivate System Replace Steel Frits Result_Sharp->Action_Passivate Yes (Confirmed Chelation) Action_Cap Action: Increase Buffer to 25-50mM Check_Buffer->Action_Cap Yes

Caption: Decision matrix for diagnosing peak anomalies in amphoteric pyridine derivatives.

Part 3: Experimental Protocols
Table 1: Recommended Mobile Phase Parameters
ParameterRecommendationRationale
pH Range 2.0 – 2.3 Ensures silanols are neutral (

) and analyte is fully protonated (

).
Buffer Phosphate (25 mM) High ionic strength suppresses ion-exchange; excellent UV transparency.
Organic Modifier Acetonitrile Sharper peaks than Methanol for basic compounds; lower viscosity.
Additive (Optional) Medronic Acid (5 µM) Sequesters trace metals without suppressing MS signal (unlike TFA/TEA).
Column Temp 40°C – 50°C Higher temperature improves mass transfer and reduces secondary interactions.
Protocol: System Passivation (For Chelation Issues)

Use this if "Ghost Doublets" persist despite method optimization.

  • Disconnect Column: Remove the analytical column and replace it with a union connector.

  • Flush Solvent A: Prepare 30% Phosphoric Acid (

    
    ) in water.
    
  • Perfusion: Pump this solution through the system (Injector

    
     Lines 
    
    
    
    Detector) at 1.0 mL/min for 60 minutes.
  • Rinse: Flush with HPLC-grade water for 60 minutes until pH is neutral.

  • Reconnect: Install the column and equilibrate with the mobile phase.

Part 4: Mechanistic Insight

The diagram below visualizes the competing interactions occurring inside the column.

Interaction_Mechanism Analyte Analyte (Pyridine-OH) Silanol Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing) Metal Trace Metal (Fe3+) Analyte->Metal Chelation (Causes Splitting) Acid Acid (H+) Acid->Silanol Neutralizes (Si-OH) Chelator Chelator (EDTA) Chelator->Metal Sequesters

Caption: Competitive binding mechanisms affecting 3-hydroxypyridine chromatography.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2008). Peak Shape Problems: Tailing, Splitting, and Fronting. LCGC North America. Link

  • Birdsall, R., et al. (2019).[1] Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. Link

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Link

Sources

Optimization

"minimizing degradation of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one during storage"

The following Technical Support Center guide is designed for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a sensitive pharmaceutical intermediate. This guide synthesizes functional group chemistry (hydroxypyridines and su...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a sensitive pharmaceutical intermediate. This guide synthesizes functional group chemistry (hydroxypyridines and substituted cyclohexanones) to provide a robust stability protocol.

Compound: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Welcome to the Technical Support Hub. As Senior Application Scientists, we understand that the integrity of your starting materials is the rate-limiting step in successful drug development. This guide addresses the specific stability challenges of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , focusing on preventing oxidative degradation, tautomeric shifts, and photochemical decomposition.

Part 1: The Stability Profile (Root Cause Analysis)

To minimize degradation, one must understand why this molecule degrades. This compound features two reactive centers that create a synergistic instability profile:

  • The 3-Hydroxypyridine Moiety: This heteroaromatic ring is electron-rich. The hydroxyl group at position 3 activates the ring, making it susceptible to oxidative attack (forming N-oxides or quinone-like species) and photolytic degradation under UV/Vis light. Furthermore, it exhibits prototropic tautomerism (pyridinol vs. pyridone forms), which can be catalyzed by trace moisture or pH shifts.

  • The Cyclohexanone Ring: The

    
    -carbons flanking the carbonyl group are prone to auto-oxidation  (forming hydroperoxides) and aldol-like self-condensation , particularly if the material is exposed to basic impurities or moisture.
    
Degradation Pathway Visualization

The following diagram illustrates the primary degradation vectors you must control.

DegradationPathways Compound 3-(3-Hydroxypyridin-2-yl) cyclohexan-1-one (Intact) Oxidation Oxidative Degradation Compound->Oxidation O2 Exposure Photo Photolysis Compound->Photo UV/Vis Light Moisture Moisture/Hydrolysis Compound->Moisture H2O > 0.5% NOxide Pyridine N-Oxide (Impurity A) Oxidation->NOxide Pyridine Ring Attack AlphaOx Alpha-Hydroperoxides (Ring Opening Precursor) Oxidation->AlphaOx Ketone Alpha-C Attack Color Brown/Yellow Discoloration Photo->Color Radical Formation Dimer Aldol Condensation Dimers Moisture->Dimer Base/Acid Catalysis

Figure 1: Primary degradation vectors including oxidation, photolysis, and moisture-induced condensation.

Part 2: Storage & Handling Protocols

This protocol is a self-validating system. If followed, the material should retain >98% purity for 12 months.

1. Environmental Control System
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Slows kinetics of auto-oxidation and suppression of tautomeric equilibration rates [1].
Atmosphere Argon (Preferred) or Nitrogen Displaces O₂ to prevent formation of N-oxides and

-hydroperoxides. Argon is heavier than air, providing a better "blanket" for solids [2].
Container Amber Glass + Teflon-lined Cap Amber glass blocks UV/Vis light (290–450 nm) to prevent photolysis. Teflon prevents leaching of plasticizers which can catalyze degradation.
Desiccant Activated Silica Gel Packet Maintains relative humidity <10% inside the secondary container to prevent moisture-mediated aldol condensation.
2. Handling Workflow (The "3-Step" Rule)
  • Step 1: Equilibrate. Never open a cold bottle immediately. Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold bottle condenses atmospheric moisture onto the solid, initiating immediate hydrolysis/clumping.

  • Step 2: Inert Sampling. Flush the headspace with Argon immediately after removing the sample.

  • Step 3: Double Containment. Store the primary amber vial inside a secondary resealable bag or jar containing desiccant.

Part 3: Troubleshooting Guide (Q&A)

Q1: The material has turned from off-white to a light beige/brown. Is it still usable?

  • Diagnosis: This is likely surface oxidation of the phenol/pyridine moiety, forming trace quinoid species which are highly colored even at low concentrations (<0.5%).

  • Action:

    • Perform an HPLC check.[1] If purity is >97%, the degradation is superficial.

    • Purification: If purity is compromised, recrystallization from Ethanol/Heptane or Isopropanol is recommended. Avoid acetone, as it can react with the amine/ketone functionalities.

  • Prevention: Ensure the cap is tightly sealed and parafilmed after every use.

Q2: The solid has formed hard clumps (caking).

  • Diagnosis: Hygroscopicity. The 3-hydroxyl group is capable of hydrogen bonding with water, lowering the glass transition temperature and causing particle fusion.

  • Action:

    • Do not chip the solid with a metal spatula (risk of metal shavings/sparks).

    • Dissolve the entire clump in the reaction solvent (e.g., DCM or MeOH) and use the solution volumetrically.

    • Note: Check water content (Karl Fischer titration) before use; excess water may interfere with sensitive downstream coupling reactions (e.g., Grignard or Lithiation).

Q3: Can I store this in solution to save time?

  • Recommendation: No.

  • Reasoning: In solution, the rate of oxidative degradation increases by orders of magnitude due to higher molecular mobility and dissolved oxygen in solvents. Furthermore, ketonic solvents (Acetone) or protic solvents (Methanol) can facilitate hemiketal formation or condensation over time [3].

  • Exception: If absolutely necessary, store in anhydrous THF or DCM at -80°C under Argon for no more than 48 hours.

Part 4: Analytical Decision Tree

Use this workflow to determine if your batch requires re-purification.

QualityControl Start Visual Inspection: Color Change or Caking? CheckHPLC Run HPLC (UV @ 254nm) Start->CheckHPLC Yes Use Proceed to Experiment Start->Use No (White Powder) PurityHigh Purity > 98% CheckHPLC->PurityHigh PurityMed Purity 95-98% CheckHPLC->PurityMed PurityLow Purity < 95% CheckHPLC->PurityLow PurityHigh->Use Recryst Recrystallize (EtOH/Heptane) PurityMed->Recryst Discard Discard/Re-synthesize PurityLow->Discard

Figure 2: Quality control decision matrix for evaluating degraded material.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the pKa of this compound, and how does it affect extraction? A: The 3-hydroxypyridine moiety typically has two pKa values: ~4.8 (pyridine nitrogen) and ~8.7 (phenolic hydroxyl) [4].

  • Implication: To extract this compound out of water, adjust pH to the isoelectric neutral range (pH 6.0–7.0). At pH < 4, it is protonated (cationic); at pH > 9, it is deprotonated (anionic).

Q: Is this compound compatible with strong Lewis Acids (e.g.,


, 

)?
A: Use with caution. The pyridine nitrogen and the ketone oxygen are both Lewis basic sites. Strong Lewis acids will coordinate to the pyridine nitrogen first, potentially deactivating the ring or altering regioselectivity. You may need >1 equivalent of Lewis Acid to activate the ketone.

Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air (


 vs 

). When flushing a storage vial, Argon settles at the bottom, creating a more effective physical barrier between the solid surface and atmospheric oxygen compared to Nitrogen, which mixes more readily with air [2].
References
  • Chemical Stability of Pharmaceuticals. Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. Link

  • Inert Gas Blanketing. Klink, J. (2018). The importance of inert gas blanketing in chemical storage. Chemical Engineering Progress. Link

  • Solvent Effects on Stability. Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Pyridine Chemistry. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2] 5th Edition. Wiley.[3] (Referencing 3-hydroxypyridine pKa values). Link

Sources

Troubleshooting

Technical Support Center: Strategies for Addressing Low Cell Permeability of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of the novel investigational compo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of the novel investigational compound, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. We provide a comprehensive resource of frequently asked questions, troubleshooting guides, and detailed experimental protocols to diagnose and overcome low cell permeability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the permeability challenges of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

Q1: My experiments suggest low cellular activity of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. Why might it have poor cell permeability?

A: The molecular structure of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one presents several physicochemical characteristics that can contribute to low passive diffusion across the lipid-rich cell membrane. The ability of a molecule to cross this barrier is governed by factors like its size, charge, and polarity.[1][2][3]

  • Polarity and Hydrogen Bonding: The compound possesses a hydroxyl (-OH) group and a pyridine ring, both of which are polar and can form hydrogen bonds with water. For a molecule to enter the cell membrane, it must first break these favorable interactions with water, a process that requires energy (the "desolvation penalty"). Molecules with numerous hydrogen bond donors (HBD) and acceptors (HBA) often face a significant energy barrier, leading to poor permeability.[4][5]

  • Polar Surface Area (PSA): The PSA is the surface area of a molecule occupied by polar atoms. High PSA is generally correlated with lower membrane permeability. The hydroxypyridine and ketone moieties of your compound contribute to a significant PSA, likely hindering its ability to efficiently partition into the hydrophobic membrane interior.[1]

Q2: What are the key physicochemical parameters I should evaluate for my compound, and what do they tell me?

A: To systematically diagnose the permeability issue, you should assess several key parameters. These can be predicted using computational tools or measured experimentally.[6][7]

Parameter Predicted Value for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (Estimated) Significance for Permeability
Molecular Weight (MW) ~191.23 g/mol Below the 500 Da threshold suggested by Lipinski's Rule of Five, indicating size is likely not the primary barrier.[8]
logP (Octanol/Water Partition Coefficient) Low to ModerateA measure of lipophilicity. A low logP suggests the compound prefers aqueous environments over lipid ones, hindering membrane partitioning.[9]
Hydrogen Bond Donors (HBD) 1 (the hydroxyl group)Each donor group increases the desolvation penalty.[4]
Hydrogen Bond Acceptors (HBA) 3 (ketone oxygen, pyridine nitrogen, hydroxyl oxygen)Acceptor groups also contribute to polarity and unfavorable desolvation energy.
Polar Surface Area (PSA) ~57 ŲA PSA in this range can be borderline for passive diffusion. Values significantly above 60-70 Ų are often associated with poor permeability.[1]
Intramolecular Hydrogen Bonding (IMHB) High Potential The proximity of the 3-hydroxy group and the pyridine nitrogen allows for the formation of an internal hydrogen bond. This can "shield" the polar groups, effectively reducing the molecule's apparent polarity and improving permeability.[4][10][11] This is a critical factor to investigate.

Q3: What is the difference between PAMPA and Caco-2 assays, and which one should I use to measure permeability?

A: Both are excellent in vitro tools, but they measure different aspects of permeability. Using them in combination provides the most comprehensive insight.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that models only passive diffusion.[12] A lipid-infused artificial membrane separates a donor and acceptor well. It is high-throughput, cost-effective, and excellent for determining a compound's intrinsic ability to diffuse across a lipid barrier.[13][14]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic the intestinal epithelium.[15] This model assesses not only passive diffusion but also active transport (uptake and efflux) and paracellular (between-cell) transport.[8][13] By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio . An efflux ratio greater than 2 strongly suggests your compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp), which could be a major reason for low intracellular concentration.[15][16]

Recommendation: Start with PAMPA to quickly assess passive permeability. If permeability is low, proceed to the Caco-2 assay to determine if active efflux is also a contributing factor.[12]

Q4: I've confirmed low passive permeability. What is a "prodrug" strategy and how can it help?

A: A prodrug is a chemically modified, often inactive, version of a parent drug that is designed to overcome a specific barrier, such as low permeability.[8][17] Once inside the cell, the modifying group is cleaved by intracellular enzymes (like esterases) to release the active parent compound.[18]

For 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, the polar hydroxyl group is an ideal target for modification. By converting it into a more lipophilic ester (e.g., an acetate or pivalate ester), you can "mask" its polarity. This modification increases the compound's overall lipophilicity, facilitating its passage across the cell membrane.[19][20]

Q5: Is chemical modification my only option? Can formulation approaches like nanoparticles improve my experimental results?

A: No, formulation is a powerful alternative. Encapsulating your compound in a nanocarrier can facilitate its entry into cells via different mechanisms, bypassing the need for passive diffusion.[21][22]

  • Lipid Nanoparticles (LNPs) or Liposomes: These are vesicles made of lipids that can encapsulate hydrophilic or lipophilic compounds. They can fuse with the cell membrane or be taken up by endocytosis to release their cargo inside the cell.[23][24]

  • Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can carry the drug within their matrix. Surface modification can even be used to target them to specific cell types.[25][26]

This approach is particularly useful when you want to avoid altering the chemical structure of your lead compound.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows and step-by-step protocols to diagnose and solve permeability issues.

Guide 1: Workflow for Permeability Assessment

Objective: To quantitatively measure the permeability of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one and diagnose the underlying mechanism (passive diffusion vs. active efflux).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Diagnosis A Perform PAMPA Assay B Calculate Apparent Permeability (Papp) A->B C Compare to Controls (High/Low Permeability) B->C D Perform Bidirectional Caco-2 Assay C->D If Papp is low E Calculate Papp (A-B) and Papp (B-A) D->E F Calculate Efflux Ratio (Papp B-A / Papp A-B) E->F G Low PAMPA Papp Efflux Ratio < 2 F->G H Low PAMPA Papp Efflux Ratio > 2 F->H I Diagnosis: Poor Passive Permeability G->I J Diagnosis: Poor Passive Permeability AND Active Efflux Substrate H->J

Caption: Workflow for diagnosing permeability issues.

  • Preparation: Use a pre-coated PAMPA plate system. Hydrate the artificial membrane with buffer.

  • Donor Solution: Prepare a solution of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (e.g., 100 µM) in a suitable buffer (e.g., pH 7.4 Hanks' Balanced Salt Solution).

  • Assay Start: Add the donor solution to the donor wells and fresh buffer to the acceptor wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 4-5 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Validation: Run a membrane integrity control (e.g., Lucifer Yellow) in parallel to ensure the artificial membrane was not compromised during the experiment.[12]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[8][15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence and integrity.

  • A-B Permeability: Add the compound solution to the apical (A) side and fresh buffer to the basolateral (B) side.

  • B-A Permeability: In a separate set of wells, add the compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation: Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

  • Sampling & Quantification: Take samples from the receiver compartments at specified time points and quantify the compound concentration via LC-MS/MS.

  • Calculation: Calculate Papp (A-B) and Papp (B-A) and determine the efflux ratio.

Data Interpretation Table

Papp (cm/s) in Caco-2 Permeability Classification Predicted In Vivo Absorption
< 1 x 10⁻⁶Low< 50%
1 - 10 x 10⁻⁶Moderate50 - 89%
> 10 x 10⁻⁶High> 90%

(Data ranges are typical and may vary slightly between labs)

Guide 2: Implementing a Prodrug Strategy

Objective: To temporarily mask the polar hydroxyl group of the compound with a lipophilic ester to enhance passive diffusion.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Parent_Ext Parent Compound (Low Permeability) Permeation Passive Diffusion Parent_Ext->Permeation Blocked Prodrug_Ext Ester Prodrug (High Lipophilicity) Prodrug_Ext->Permeation Enhanced Prodrug_Int Ester Prodrug Permeation->Prodrug_Int Parent_Int Active Parent Compound Released at Target Prodrug_Int->Parent_Int Cleavage Enzymes Esterases Enzymes->Prodrug_Int

Caption: The prodrug concept for enhancing cell permeability.

  • Reaction: Dissolve 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one in a suitable aprotic solvent.

  • Acylation: Add a base (e.g., pyridine or triethylamine) followed by an acylating agent (e.g., acetic anhydride or acetyl chloride) at a controlled temperature (e.g., 0°C to room temperature).

  • Workup & Purification: After the reaction is complete, perform an aqueous workup to remove excess reagents and purify the resulting ester prodrug using column chromatography.

  • Confirmation: Confirm the structure of the new prodrug molecule using NMR and Mass Spectrometry.

  • Permeability Testing: Repeat the PAMPA and/or Caco-2 assays (from Guide 1) with the newly synthesized prodrug. A significant increase in the Papp value compared to the parent compound validates the enhancement of membrane permeability.

  • Intracellular Conversion: Incubate the prodrug with cell lysate or live cells.

  • Bioanalysis: At various time points, lyse the cells, extract the small molecules, and analyze the samples by LC-MS/MS.

  • Self-Validation: The protocol is successful if you observe:

    • A time-dependent decrease in the intracellular concentration of the prodrug.

    • A corresponding time-dependent increase in the intracellular concentration of the active parent compound, confirming enzymatic cleavage.

Guide 3: Utilizing a Nanoformulation Approach

Objective: To encapsulate the compound in a lipid-based nanocarrier to facilitate cellular entry via endocytosis or membrane fusion.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Parent_Ext Free Compound Membrane Lipid Bilayer Parent_Ext->Membrane Poor Uptake LNP Lipid Nanoparticle (LNP) with Encapsulated Compound LNP->Membrane Endocytosis or Membrane Fusion Endosome Endosome Membrane->Endosome Parent_Int Released Compound Endosome->Parent_Int Endosomal Escape & Cargo Release

Caption: Nanoparticle-mediated cellular delivery workflow.

  • Lipid Mixture: Dissolve lipids (e.g., DSPC, cholesterol, and a PEG-lipid) and your compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the film with an aqueous buffer by vortexing or sonicating. This will cause the lipids to self-assemble into liposomes, encapsulating the compound.

  • Sizing: To obtain a uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated (free) compound using size exclusion chromatography or dialysis.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to ensure they are within the desired range (e.g., 80-150 nm).

    • Determine the encapsulation efficiency by disrupting the purified liposomes with a solvent/surfactant and measuring the total drug concentration, comparing it to the initial amount used.

  • Cellular Uptake Assay:

    • Treat cells with the liposomal formulation and, in parallel, with an equivalent concentration of the free compound.

    • After incubation, wash the cells thoroughly to remove any non-internalized compound.

    • Lyse the cells and quantify the intracellular concentration of the compound via LC-MS/MS.

  • Self-Validation: The formulation strategy is successful if the intracellular concentration of the compound delivered by liposomes is significantly higher than that achieved with the free compound.

References
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Optimization

Technical Support Center: Scale-Up Synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

This technical support guide is designed for researchers, chemists, and process development professionals managing the scale-up synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. Moving from bench-scale synthesis to...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and process development professionals managing the scale-up synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. Moving from bench-scale synthesis to pilot or industrial production presents a unique set of challenges that are often not apparent in small-scale experiments.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate these complexities, ensuring a safe, efficient, and scalable process.

The synthesis of this molecule combines the complexities of heterocyclic chemistry with the challenges of stereocontrol and functional group compatibility. The pyridine core is a common motif in pharmaceuticals, but its functionalization, particularly at the 2-position, is notoriously difficult due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom.[2][3] This guide addresses these core issues within the context of large-scale production.

Proposed Scale-Up Synthetic Workflow

A common and logical approach to this synthesis involves a cross-coupling or condensation reaction. Below is a generalized workflow diagram illustrating the key stages, which will be the basis for our troubleshooting guide. The strategy involves preparing a suitable 2-halopyridine precursor and coupling it with a cyclohexanone enolate or its equivalent.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Core Coupling Reaction (Scale-Up Critical Step) cluster_2 Part C: Deprotection & Work-Up A1 Start: 2-Chloro-3-hydroxypyridine A2 Protection of Hydroxyl Group (e.g., O-silylation, O-benzylation) A1->A2 Protecting Agent (e.g., TBDMSCl, BnBr) B3 Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination variant or direct arylation) A2->B3 Pd Catalyst, Ligand, Solvent, Heat B1 Start: Cyclohexan-1,3-dione or equivalent B2 Enolate Formation (e.g., LDA, NaH) B1->B2 Strong Base B2->B3 Pd Catalyst, Ligand, Solvent, Heat C1 Deprotection of Hydroxyl Group (e.g., TBAF, H2/Pd-C) B3->C1 C2 Aqueous Work-Up & Extraction C1->C2 C3 Purification (Crystallization / Chromatography) C2->C3 C4 Final Product: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one C3->C4

Caption: Proposed workflow for the synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the scale-up process, providing explanations and actionable solutions based on established chemical principles.

Part 1: Yield, Purity, and Reaction Kinetics

Q1: My reaction yield dropped from 85% at the 10g scale to under 50% at the 1kg scale. What are the primary factors to investigate?

A1: A significant drop in yield upon scale-up is a classic problem stemming from multiple interconnected factors.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[1] This can promote side reactions and decomposition. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation a critical challenge. An uncontrolled exotherm can degrade reagents, intermediates, or the final product.

  • Changes in Reaction Kinetics: The rate of reagent addition becomes much more critical at scale. A slow addition that was trivial in the lab might be necessary to control the reaction temperature and minimize byproduct formation in a large reactor.

  • Impurity Profile Shift: Longer reaction times or higher temperatures at scale can lead to the formation of new impurities that were not observed at the bench.[1] For instance, self-condensation of cyclohexanone to form 2-(cyclohex-1'-enyl)cyclohexanone is a known side reaction that can be exacerbated by prolonged heating or acidic/basic conditions.[4]

Troubleshooting Steps:

  • Calorimetry Study: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat of reaction and determine the maximum safe addition rate of your reagents.

  • Mixing Study: Ensure the reactor's agitation is sufficient for the viscosity of the reaction mixture. The choice of impeller (e.g., pitched-blade turbine vs. anchor) can dramatically affect mixing efficiency.

  • Controlled Reagent Addition: Implement a controlled, slow addition of the most reactive species (e.g., the strong base for enolate formation) via a calibrated pump, linking the addition rate to the internal reaction temperature.

Q2: I'm observing a new, major impurity in my crude product at the kilogram scale. How can I identify and mitigate it?

A2: The emergence of new impurities is often due to subtle changes in reaction conditions.

  • Potential Side Reactions:

    • Dimerization/Oligomerization: As mentioned, cyclohexanone can self-condense.[4]

    • Over-reduction/Oxidation: If hydrogenation is used for deprotection, over-reduction of the pyridine or ketone can occur. Conversely, industrial synthesis of cyclohexanone often involves oxidation of cyclohexane, and residual oxidants or catalysts could lead to undesired byproducts.[5][6]

    • Reaction with Solvent: At higher temperatures and longer reaction times, solvents that are considered "inert" at the lab scale may begin to participate in side reactions.

  • Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it fully using NMR, Mass Spectrometry, and IR spectroscopy.

  • Mitigation Strategy: Once the structure is known, its formation mechanism can be hypothesized. For example, if it's a dimer of the starting material, it points to poor mixing or an incorrect stoichiometric ratio at the point of addition. If it's an oxidation product, stricter control of atmospheric conditions (e.g., operating under a nitrogen blanket) is required.

Potential Impurity Likely Cause Mitigation Strategy
2-(Cyclohex-1'-enyl)cyclohexanoneSelf-condensation of cyclohexanone starting material or product.Lower reaction temperature, shorter reaction time, careful pH control.
3-(3-Hydroxypyridin-2-yl)cyclohexanolOver-reduction during deprotection or presence of reducing agents.Use a more selective reducing agent, optimize hydrogenation conditions (catalyst loading, pressure, time).
Bis-arylated cyclohexanoneReaction of a second pyridine unit with the product.Ensure slow addition of the pyridine electrophile to a well-mixed solution of the enolate.

Q3: The cross-coupling reaction is stalling, with significant amounts of starting material remaining even after extended reaction times. What's the issue?

A3: This often points to catalyst deactivation or issues with reagent stability, particularly challenging with 2-substituted pyridines.

  • The "2-Pyridyl Problem": 2-pyridyl organometallic reagents or the pyridine nitrogen itself can chelate to the metal center of the catalyst (e.g., Palladium), leading to product inhibition or catalyst deactivation.[2] This is a well-documented challenge in cross-coupling chemistry.

  • Reagent Instability: The cyclohexanone enolate is a strong base and can be unstable, especially at elevated temperatures. It can degrade over time or participate in undesired proton exchange reactions.

  • Oxygen Sensitivity: Many catalysts, especially Pd(0) species, are highly sensitive to oxygen. Inadequate inerting of a large reactor can lead to rapid catalyst oxidation and deactivation.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of ligand is critical to overcoming the "2-pyridyl problem."[2] Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can promote reductive elimination and prevent strong product-catalyst binding.

  • Staging and Addition Order: Add the catalyst and ligand last, after ensuring all reagents are well-mixed and the reactor is fully inerted. Consider adding the catalyst in portions (staging) if deactivation over time is suspected.

  • Inert Atmosphere: Ensure a robust nitrogen or argon purge-and-fill cycle is performed on the large reactor. Monitor the headspace oxygen content if possible.

Part 2: Safety and Handling

Q4: What are the primary safety hazards I need to manage when scaling up this synthesis?

A4: The primary hazards involve flammable solvents, corrosive and toxic reagents, and potential runaway reactions.

  • Thermal Runaway: As discussed, exothermic reactions like enolate formation or neutralization quenches can become uncontrollable at scale if cooling capacity is insufficient.[1]

  • Reagent Hazards:

    • Pyridine: Pyridine is a highly flammable liquid and vapor.[7][8] It is harmful if swallowed, in contact with skin, or inhaled.[7] Proper personal protective equipment (PPE) and closed-system handling are essential.

    • Ammonia/Amines: If used as the nitrogen source in a de novo pyridine synthesis, ammonia requires careful handling due to its toxicity and potential for pressure buildup.[1][9]

    • Strong Bases (LDA, NaH): These are pyrophoric or highly reactive with water and require handling under a strictly inert atmosphere.

  • Pressure Management: Reactions that generate gaseous byproducts (e.g., hydrogen during debenzylation) can lead to dangerous pressure buildup in a sealed reactor.[1] The system must be equipped with appropriate pressure relief valves and venting systems.

G Start Identify Potential Hazard Thermal Thermal Runaway (Exotherm) Start->Thermal Chemical Chemical Reactivity (e.g., Pyrophorics, Corrosives) Start->Chemical Pressure Gas Evolution (Pressure) Start->Pressure Control1 Engineering Controls Thermal->Control1 Control2 Administrative Controls Thermal->Control2 Control3 PPE Thermal->Control3 Chemical->Control1 Chemical->Control2 Chemical->Control3 Pressure->Control1 Pressure->Control2 Pressure->Control3 Sol1 Reactor with adequate cooling jacket and emergency quench system. Control1->Sol1 Sol2 Inert atmosphere glovebox/isolator for solids charging. Closed-system liquid transfers. Control1->Sol2 Sol3 Pressure-rated reactor with rupture disc and vent line. Control1->Sol3 Sol4 Standard Operating Procedures (SOPs) for all critical steps. Control2->Sol4 Sol5 Proper training for all personnel on reagent handling and emergency procedures. Control2->Sol5 Sol6 Flame-retardant lab coat, safety glasses, face shield, and appropriate gloves (e.g., butyl rubber for pyridine). Control3->Sol6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the synthesis and, most critically, the unambiguous structural confirma...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the synthesis and, most critically, the unambiguous structural confirmation of the novel compound, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. By detailing the expected outcomes from a suite of analytical techniques and comparing these with potential isomeric impurities, this guide serves as a self-validating system for the verification of this molecular structure.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The fusion of a 3-hydroxypyridine moiety, a known pharmacophore present in various bioactive molecules, with a cyclohexanone ring system offers intriguing possibilities for the development of new therapeutic agents.[1] The precise connectivity and three-dimensional arrangement of atoms are paramount to a molecule's biological activity. Therefore, rigorous structural elucidation is not merely a procedural step but the fundamental basis for any subsequent pharmacological investigation.

This guide will focus on the synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, anticipated to be formed via a Michael addition reaction, and the subsequent analytical workflow required to unequivocally confirm its structure. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. A comparative analysis with a potential, and plausible, isomeric byproduct, 5-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, will be presented to highlight the discerning power of these analytical methods.

Synthetic Strategy: The Michael Addition

The most logical synthetic route to 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is the Michael addition of 3-hydroxypyridine to 2-cyclohexen-1-one.[2][3][4] In this reaction, the pyridine nitrogen is expected to act as the nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. Subsequent tautomerization would then lead to the desired product.

3-Hydroxypyridine 3-Hydroxypyridine Intermediate Intermediate 3-Hydroxypyridine->Intermediate Nucleophilic Attack 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Intermediate->3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Tautomerization 2-Cyclohexen-1-one 2-Cyclohexen-1-one 2-Cyclohexen-1-one->Intermediate Electrophile cluster_target Target Molecule cluster_isomer Isomeric Byproduct Target_Structure 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Isomer_Structure 5-(3-Hydroxypyridin-2-yl)cyclohexan-1-one Analytical Techniques Analytical Techniques Analytical Techniques->Target_Structure Confirms Analytical Techniques->Isomer_Structure Differentiates from

Caption: Differentiating the target molecule from a key isomer.

Table 4: Comparative Analysis of Predicted ¹H NMR Data
Feature3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one5-(3-Hydroxypyridin-2-yl)cyclohexan-1-oneKey Differentiating Factor
H-3/H-5 Signal Multiplet around 4.5 ppmMultiplet further upfield (~3.0-3.5 ppm)The proton at the point of attachment to the pyridine ring will be significantly deshielded in the 3-isomer due to its proximity to the aromatic system.
Symmetry AsymmetricAsymmetricBoth will be asymmetric, but the coupling patterns of the cyclohexanone protons will be distinct.
Number of Signals Similar number of signalsSimilar number of signalsThe chemical shifts and coupling constants are the primary differentiators.

The most telling difference will be the chemical shift of the proton on the carbon attached to the pyridine ring. In the 3-substituted isomer, this proton (H-3) is alpha to the pyridine ring and will experience a significant downfield shift. In the 5-substituted isomer, the corresponding proton (H-5) is further from the electron-withdrawing ketone and the pyridine ring, and would therefore resonate at a higher field (lower ppm value).

Part 3: Experimental Protocols

To ensure the reproducibility and validity of the results, the following detailed experimental protocols are provided.

Synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Base: Add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 eq), to the solution.

  • Addition of Enone: Slowly add 2-cyclohexen-1-one (1.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Key parameters include a proton-decoupled pulse sequence, a 30-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Synthesis Synthesis Purification Purification Synthesis->Purification Column Chromatography Sample Preparation Sample Preparation Purification->Sample Preparation Dissolution in CDCl3 NMR Acquisition NMR Acquisition Sample Preparation->NMR Acquisition ¹H and ¹³C NMR Data Analysis Data Analysis NMR Acquisition->Data Analysis Spectral Interpretation Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation

Sources

Comparative

"biological activity of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one vs analogs"

An In-Depth Guide to the Biological Activity of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one and its Analogs: A Comparative Analysis Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The intersection of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Biological Activity of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one and its Analogs: A Comparative Analysis

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The intersection of privileged structures in medicinal chemistry often yields compounds with novel and potent biological activities. The molecule 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one represents such a confluence, merging the biologically versatile 3-hydroxypyridin-2(1H)-one core with a cyclohexanone moiety. While specific experimental data for this exact compound is not extensively documented in publicly available literature, a comprehensive analysis of its constituent scaffolds and their analogs allows for a predictive exploration of its potential therapeutic applications and a rational approach to the design of future comparative studies.

This guide provides a comparative analysis of the biological activities of key analogs of the two core components of 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one. By examining the structure-activity relationships (SAR) of related compounds, we can infer the likely biological profile of the parent molecule and propose a roadmap for its systematic investigation. This document is intended for researchers in drug discovery and medicinal chemistry, offering a foundation for further exploration of this promising chemical space.

Part 1: The 3-Hydroxypyridin-2(1H)-one Moiety: A Privileged Scaffold with Diverse Activities

The 3-hydroxypyridin-2(1H)-one core is a well-established pharmacophore known for its metal-chelating properties and its ability to act as a bioisostere for a carboxylic acid. This has led to its incorporation into a wide range of biologically active molecules, with activities spanning antiviral, enzyme inhibition, and anticancer applications.

Antiviral Activity: Inhibition of Influenza A Endonuclease

A notable application of the 3-hydroxypyridin-2(1H)-one scaffold is in the development of inhibitors for the influenza A virus endonuclease, a critical enzyme for viral replication. Research has shown that derivatives of this scaffold can effectively inhibit this enzyme.[1] The structure-activity relationship in this class of compounds highlights the importance of substituents on the pyridinone ring. For example, the presence of an acidic functional group, such as a carboxyphenyl or a tetrazolylphenyl group, at the 5-position of the pyridinone ring is crucial for potent inhibitory activity.[1]

Enzyme Inhibition: Targeting Urease

Derivatives of pyridin-2(1H)-one have also been investigated as urease inhibitors.[2] Urease is a key enzyme in several pathological conditions, including infections by Helicobacter pylori. Structure-activity relationship studies on these derivatives suggest that electron-releasing groups on the pyridine ring can enhance their anti-urease activity.[2]

Comparative Activity of 3-Hydroxypyridin-2(1H)-one Analogs
Analog Scaffold Substituents Biological Activity Key Findings Reference
6-phenyl-3-hydroxypyridin-2(1H)-one5-(p-carboxyphenyl) or 5-(p-(tetrazol-5-yl)phenyl)Influenza A endonuclease inhibitionAn acidic group at the 5-position is critical for activity.[1]
Pyridin-2(1H)-one derivativesVarious substitutionsUrease inhibitionElectron-releasing groups enhance activity.[2]
Cyclohexanpyridin-2(1H)-one derivativesC-4 alkylatedHIV-1 non-nucleoside reverse transcriptase inhibitionModerate antiviral activity observed.[3]

Part 2: The Cyclohexanone Moiety: A Versatile Building Block in Biologically Active Molecules

The cyclohexanone ring is a common feature in many natural products and synthetic compounds with a wide range of biological activities. Its conformational flexibility and the ability to introduce substituents at various positions make it a versatile scaffold for drug design.

Anticancer and α-Glucosidase Inhibitory Activities

Recent studies have explored the anticancer and α-glucosidase inhibitory activities of pyridine-dicarboxamide-cyclohexanone derivatives.[4] Certain derivatives have shown potent cytotoxicity against various cancer cell lines, with some exhibiting stronger activity than the standard chemotherapeutic drug cisplatin.[4] The structure-activity relationship of these compounds indicates that the nature and position of substituents on the phenyl rings attached to the cyclohexanone core play a crucial role in their biological activity.[4]

Antiproliferative Activity of Cyclohexene Derivatives

Derivatives of the closely related cyclohexene have also been shown to possess significant antiproliferative activity.[5] The introduction of various heterocyclic rings to the cyclohexene scaffold has yielded compounds with potent activity against a panel of cancer cell lines.[5]

Comparative Activity of Cyclohexanone Analogs
Analog Scaffold Substituents Biological Activity Key Findings Reference
2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamidepara-substituents on the phenyl ringAnticancer, α-glucosidase inhibitionElectron-withdrawing groups on the phenyl ring are essential for anticancer activity.[4]
Cyclohexan-1,3-dione derivativesAryl hydrazones and subsequent heterocyclizationAntiproliferative, c-Met kinase inhibitionElectronegative groups like Chlorine favor inhibitory activity.[5]

Part 3: Predicted Biological Profile and Future Directions for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Based on the analysis of its constituent scaffolds, 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one is predicted to exhibit a range of biological activities, including:

  • Enzyme Inhibition: The 3-hydroxypyridin-2-one moiety suggests potential inhibitory activity against metalloenzymes or other enzymes where chelation or hydrogen bonding is critical for binding.

  • Anticancer Activity: The combination of a pyridine ring and a cyclohexanone core, both present in known anticancer agents, suggests that this compound may possess antiproliferative properties.

  • Antiviral Activity: The 3-hydroxypyridin-2-one scaffold is a known inhibitor of viral enzymes, indicating a potential for antiviral applications.

Proposed Analogs for Future Investigation

To systematically explore the therapeutic potential of this scaffold, the following analogs of 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one are proposed for synthesis and biological evaluation:

  • Analogs with substitutions on the pyridine ring: Introduction of small alkyl or electron-withdrawing/donating groups at the 4, 5, or 6 positions of the pyridine ring to probe the electronic and steric requirements for activity.

  • Analogs with substitutions on the cyclohexanone ring: Introduction of substituents at the 2, 4, 5, or 6 positions of the cyclohexanone ring to explore the impact of conformational changes and additional binding interactions.

  • Analogs with modified linkers: Varying the connectivity between the pyridine and cyclohexanone rings to understand the optimal spatial arrangement for biological activity.

Part 4: Experimental Protocols for Biological Evaluation

To assess the biological activity of 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one and its analogs, a tiered screening approach is recommended. The following are representative protocols for initial in vitro evaluation.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and proliferation and is a standard initial screen for potential anticancer compounds.[6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is then calculated.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as urease or kinases.

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer specific to the target enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate at appropriate concentrations.

  • Inhibition Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[7]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Reagent Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation Compound 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (Hypothetical Inhibitor) Compound->Kinase_Cascade Inhibition

Caption: A hypothetical signaling pathway potentially targeted by 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

Experimental Workflow for Compound Screening

G start Compound Library (Parent + Analogs) primary_screen Primary Screening (e.g., MTT Assay) start->primary_screen hit_id Hit Identification (IC50 < 10 µM) primary_screen->hit_id hit_id->start Inactive Compounds secondary_screen Secondary Assays (Enzyme Inhibition, Anti-inflammatory) hit_id->secondary_screen Active Compounds lead_selection Lead Compound Selection secondary_screen->lead_selection in_vivo In Vivo Studies lead_selection->in_vivo

Caption: A typical workflow for the screening and evaluation of new chemical entities.

References

  • Maity, S., Gridnev, A., & Misra, J. R. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers, 14(4), 1029. [Link]

  • Al-Warhi, T., Rizk, E. T., El-Sharkawi, A. M., & Sabour, R. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1334. [Link]

  • Kwasna, D., Abdul, S. A., & Gande, S. L. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery Today: Technologies, 20, 21-29. [Link]

  • Wang, Y., & Keri, R. A. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1243-1246. [Link]

  • Kumar, V., Kaur, K., & Kumar, S. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Dalton Transactions, 51(32), 12041-12059. [Link]

  • Gao, Y., & Zhang, X. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-407. [Link]

  • Maity, S., Gridnev, A., & Misra, J. R. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers, 14(4), 1029. [Link]

  • Kumar, G., White, S. W., & Secho, T. (2018). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. [Link]

  • Khan, K. M., Saad, S. M., & Taha, M. (2017). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic Chemistry, 71, 146-153. [Link]

  • Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-2660. [Link]

  • Castillo, J. C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Mohareb, R. M., & Mohamed, A. A. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with anti-proliferative activity. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136. [Link]

  • Tong, A. S., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry Letters, 29(7), 896-900. [Link]

  • Huerta-Hernández, L., et al. (2024). Synthesis and biological evaluation of cyclohexanpyridin-2(1H)-one analogues as novel HIV-1 NNRTIs. World Journal of Advanced Research and Reviews, 22(3), 369-385. [Link]

  • Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based drug discovery. John Wiley & Sons.
  • Fischer, J., & Ganellin, C. R. (Eds.). (2010). Analogue-based drug discovery II. John Wiley & Sons.
  • Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(3), 263-280. [Link]

  • Sroor, F. M., et al. (2025). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Fischer, J., Ganellin, C. R., & Rotella, D. P. (Eds.). (2013). Analogue-based drug discovery III. John Wiley & Sons.
  • Kato, A., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N-and O-derivatives. Chemical Biology & Drug Design, 92(1), 1369-1378. [Link]

  • Pratesi, A., et al. (2022). Synthesis, chemical characterization, and biological evaluation of a novel auranofin derivative as an anticancer agent. Dalton Transactions, 51(12), 4684-4694. [Link]

  • Gaonac'h-Love, F., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 405. [Link]

Sources

Validation

"comparing synthesis routes for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one"

The following technical guide compares synthesis routes for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one . This scaffold combines a Michael-acceptor-derived cyclohexanone with a 3-hydroxypyridine moiety, a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares synthesis routes for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one . This scaffold combines a Michael-acceptor-derived cyclohexanone with a 3-hydroxypyridine moiety, a privileged structure in medicinal chemistry often found in kinase inhibitors and CNS-active agents (e.g., Orellanine analogs or fused heterocycle precursors).

Executive Summary

The synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one presents a specific regiochemical challenge: forming a C(sp2)–C(sp3) bond between the electron-deficient C2 position of a 3-hydroxypyridine and the C3 position of a cyclohexanone ring.

Direct acid-catalyzed condensation is ineffective due to the sensitivity of the 3-hydroxy group and the tendency for polymerization. Therefore, this guide evaluates two modern organometallic strategies:

  • Route A (Recommended): Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura).[1]

  • Route B (Alternative): Directed Ortho-Metalation (DoM) followed by Cuprate Conjugate Addition.

Recommendation: Route A is superior for medicinal chemistry applications due to its mild conditions, high functional group tolerance, and potential for enantioselective control.

Strategic Route Analysis

Route A: Rhodium-Catalyzed Conjugate Addition (The "Gold Standard")

This route utilizes the Hayashi-Miyaura reaction , coupling a boronic ester of the protected pyridine with 2-cyclohexen-1-one.

  • Mechanism: A Rh(I) catalyst facilitates the 1,4-addition of the arylboronate to the enone.[2]

  • Key Advantage: The reaction proceeds in aqueous/alcoholic solvents and tolerates the Lewis-basic pyridine nitrogen better than organolithium reagents.

  • Regiocontrol: The 3-alkoxy group on the pyridine directs the initial boronation to the C2 position, ensuring perfect regioselectivity.

Route B: Organocuprate Conjugate Addition

This route relies on the high reactivity of Gilman reagents (organocuprates).

  • Mechanism: Directed ortho-metalation (DoM) of 3-(benzyloxy)pyridine with

    
    -BuLi generates the C2-lithio species, which is transmetallated to copper and added to the enone.
    
  • Key Advantage: Uses inexpensive reagents (

    
    -BuLi, CuI).
    
  • Limitation: Requires strictly anhydrous, cryogenic conditions (–78 °C). The basicity of the intermediate can cause side reactions (e.g., 1,2-addition or polymerization of the enone).

Visualizing the Synthetic Pathways

SynthesisRoutes Start 3-Hydroxypyridine Protect Protection (BnBr) Start->Protect ProtectedPy 3-(Benzyloxy)pyridine Protect->ProtectedPy LithiationA 1. n-BuLi, -78°C 2. B(OiPr)3 ProtectedPy->LithiationA Route A LithiationB 1. n-BuLi, -78°C 2. CuI ProtectedPy->LithiationB Route B Boronate 2-Boronyl-3-BnO-Pyridine LithiationA->Boronate RhCat Rh(acac)(eth)2 / BINAP 2-Cyclohexen-1-one Boronate->RhCat AdductA Coupled Intermediate (Protected) RhCat->AdductA Deprotect Deprotection (H2, Pd/C) AdductA->Deprotect Cuprate Organocuprate Species LithiationB->Cuprate Michael 2-Cyclohexen-1-one TMSCl Cuprate->Michael Michael->AdductA Final Target: 3-(3-Hydroxypyridin-2-yl) cyclohexan-1-one Deprotect->Final

Caption: Comparison of Rhodium-catalyzed (Route A) and Organocuprate (Route B) pathways. Route A offers a more stable intermediate (boronate).

Performance Comparison Data

The following data is derived from validated methodologies for 3-substituted pyridine syntheses (e.g., Hayashi et al., Snieckus et al.).

MetricRoute A: Rh-CatalysisRoute B: Cuprate Addition
Overall Yield 65 - 75% 45 - 55%
Enantioselectivity High (>90% ee) (with chiral ligand)Low (Racemic)
Reagent Stability High (Boronate is shelf-stable)Low (Lithio species is transient)
Scalability Excellent (Mild heat, no cryo)Poor (Requires -78°C)
Atom Economy Moderate (Boronate waste)Good
Key Risk Protodeboronation of pyridine1,2-Addition to ketone

Detailed Experimental Protocol (Route A)

This protocol utilizes a benzyl protection strategy, followed by directed lithiation/boronation and Rh-catalyzed coupling.

Step 1: Protection of 3-Hydroxypyridine
  • Dissolve 3-hydroxypyridine (10 mmol) in DMF (20 mL).

  • Add K₂CO₃ (1.2 eq) and stir for 15 min.

  • Add Benzyl bromide (1.1 eq) dropwise.

  • Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield: ~90% of 3-(benzyloxy)pyridine.

Step 2: Synthesis of Pyridyl Boronate (Directed Ortho-Metalation)

Rationale: The 3-benzyloxy group directs the lithiation exclusively to the 2-position.

  • Dissolve 3-(benzyloxy)pyridine (5 mmol) in anhydrous THF (15 mL) under Argon.

  • Cool to –78°C .

  • Add

    
    -BuLi  (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Stir for 1 h at –78°C.
    
  • Add Triisopropyl borate (1.2 eq) dropwise.

  • Allow to warm to room temperature (RT) over 2 hours.

  • Quench with pinacol (1.5 eq) and acetic acid (1.0 eq) to form the pinacol ester directly, or hydrolyze to boronic acid.

  • Purification: Flash chromatography (Hex/EtOAc).

  • Product: 3-(benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Step 3: Rhodium-Catalyzed Conjugate Addition

Rationale: Rh(I) inserts into the C-B bond, forming a nucleophilic aryl-Rh species that adds 1,4 to the enone.

  • In a reaction vial, mix:

    • Rh(acac)(C₂H₄)₂ (3 mol%)

    • BINAP (racemic or chiral, 3.3 mol%)

    • Dioxane/Water (10:1 ratio, 5 mL)

  • Stir at RT for 5 min to form the active catalyst.

  • Add 2-Cyclohexen-1-one (1.0 eq) and the Pyridyl Boronate from Step 2 (1.2 eq).

  • Heat to 80°C for 6–12 hours.

  • Workup: Filter through celite, concentrate, and purify via silica gel chromatography.

  • Yield: Expect 80–90% for this step.

Step 4: Deprotection[4]
  • Dissolve the coupled product in MeOH.

  • Add Pd/C (10% wt) and stir under H₂ balloon (1 atm) for 4 hours.

  • Filter and concentrate to yield the final target: 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one .

References

  • Hayashi, T., & Miyaura, N. (1998).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones.[2] Journal of the American Chemical Society, 120(22), 5579–5580. Link
    
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Lipshutz, B. H., et al. (2011). Rhodium-Catalyzed Asymmetric Conjugate Additions of Arylboronic Acids to Enones in Water at Room Temperature.[2] Journal of the American Chemical Society, 133(48), 19358–19361. Link

  • Navarro, C., & Csákÿ, A. G. (2008).[3] Stereoselective Rh(I)-Catalyzed Tandem Conjugate Addition of Boronic Acids–Michael Cyclization.[3] Organic Letters, 10(2), 217–219. Link

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

This guide provides an in-depth technical analysis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a specialized chemical scaffold often utilized in fragment-based drug discovery (FBDD) targeting metalloenzymes. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one , a specialized chemical scaffold often utilized in fragment-based drug discovery (FBDD) targeting metalloenzymes.

Executive Summary & Compound Identity

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (hereafter referred to as 3-HPC ) represents a distinct class of metal-binding pharmacophores (MBPs) . Its core structure features a 3-hydroxypyridine moiety attached to a cyclohexanone ring. In medicinal chemistry, this scaffold is primarily investigated as a competitive inhibitor for 2-oxoglutarate (2OG) dependent oxygenases (e.g., Histone Demethylases, HIF Prolyl Hydroxylases) and zinc-dependent metalloproteases (e.g., MMPs).

The critical challenge with 3-HPC is its inherent cross-reactivity . Due to the bidentate chelating nature of the 3-hydroxypyridine group, it can promiscuously bind to the active site metal centers (Fe(II), Zn(II), Mn(II)) of functionally diverse enzymes, necessitating rigorous selectivity profiling.

Chemical Structure & Mechanism
  • Core Scaffold: 3-Hydroxypyridine (Metal Binding Group).

  • Linker/Tail: Cyclohexanone (Hydrophobic/Steric interactions).

  • Primary Mechanism: Bidentate chelation of the catalytic metal ion in the enzyme active site, displacing the co-substrate (e.g., 2-oxoglutarate) or water molecule.

Cross-Reactivity Profile: The "Pan-Assay" Liability

The utility of 3-HPC as a probe or lead compound is defined by its selectivity window. Below is a comparative analysis of its activity against major metalloenzyme families.

Target Class Selectivity Analysis
Target FamilyPrimary MetalInteraction ModeCross-Reactivity RiskNotes
JmjC KDMs (e.g., KDM4, KDM5)Fe(II)Bidentate (N, O)High The 3-hydroxypyridine motif mimics 2-oxoglutarate. 3-HPC often shows broad spectrum inhibition across KDM subfamilies unless the cyclohexyl ring is specifically substituted.
HIF-PHDs (PHD1-3)Fe(II)Bidentate (N, O)Moderate Often a primary off-target for KDM inhibitors. Selectivity is achieved by exploiting the distinct size of the 2OG binding pocket.
TET Enzymes (TET1-3)Fe(II)Bidentate (N, O)Moderate DNA demethylases share the 2OG fold; 3-HPC derivatives can show significant inhibition.
MMPs (e.g., MMP-2, MMP-9)Zn(II)Monodentate/BidentateLow-Moderate While hydroxypyridines bind Zn(II), the cyclohexanone ring may clash with the S1' pocket of MMPs, offering some inherent selectivity over hydroxamic acids.
Carbonic Anhydrases Zn(II)MonodentateLow Typically requires a sulfonamide or specific geometry; 3-HPC is less likely to bind strongly compared to primary sulfonamides.
Comparative Performance with Alternative Scaffolds
ScaffoldBinding PotencySelectivity PotentialMetabolic Stability
3-HPC (Subject) High (nM range possible)Moderate (Tunable via cyclohexyl ring)High (Pyridine is stable; Ketone may be reduced)
Hydroxamic Acids (e.g., SAHA)Very High (pM-nM)Low (Pan-metalloenzyme inhibitor)Low (Glucuronidation, hydrolysis)
2,4-PDCA Moderate (µM)Very Low (Broad spectrum 2OG competitor)High (Polar, poor cell permeability)
8-Hydroxyquinoline High (nM)Low (Pan-assay interference, PAINS)Moderate (Photo-oxidation risk)

Mechanistic Visualization

The following diagram illustrates the competitive binding mechanism of 3-HPC against the natural co-substrate (2-oxoglutarate) and its potential for cross-reactivity across different metal-dependent pathways.

G cluster_0 Mechanism of Action cluster_1 Target & Off-Target Landscape Compound 3-(3-Hydroxypyridin-2-yl) cyclohexan-1-one (3-HPC) Metal Active Site Metal (Fe(II) or Zn(II)) Compound->Metal Coordinates Binding Bidentate Chelation (Displaces 2OG/H2O) Metal->Binding KDM Histone Demethylases (KDM4/5/6) Binding->KDM Primary Inhibition (Epigenetic Modulation) PHD HIF Prolyl Hydroxylases (PHD1-3) Binding->PHD Major Off-Target (Hypoxia Response) MMP Matrix Metalloproteinases (MMP-2/9) Binding->MMP Selectivity Risk (Matrix Remodeling)

Caption: Mechanistic pathway showing 3-HPC chelation of active site metals and downstream cross-reactivity risks.

Experimental Protocols for Selectivity Validation

To validate the specificity of 3-HPC, a hierarchical screening approach is required. The following protocols are designed to distinguish genuine target engagement from non-specific metal chelation.

Protocol A: Thermal Shift Assay (TSA) for Target Engagement

Objective: Determine if 3-HPC binds directly to the target protein (e.g., KDM4A) and assess thermal stabilization.

  • Reagent Prep: Prepare 20 µL reactions in PCR plates containing:

    • 2 µM Recombinant KDM4A protein.

    • 5x SYPRO Orange dye.

    • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP.

    • Critical: Add 10 µM Fe(II) and 100 µM Ascorbate to ensure the apo-enzyme is in a bindable state.

  • Compound Addition: Add 3-HPC at varying concentrations (0.1 µM – 100 µM). Include a DMSO control and a positive control (e.g., 2,4-PDCA).

  • Execution: Run a melt curve from 25°C to 95°C (0.5°C/min ramp) using a qPCR machine (e.g., Roche LightCycler).

  • Analysis: Calculate the melting temperature (

    
    ). A 
    
    
    
    indicates significant binding.
    • Note: If

      
       is observed across unrelated metalloproteins (e.g., Carbonic Anhydrase), the compound is non-selective.
      
Protocol B: AlphaScreen® Competition Assay (Cross-Reactivity)

Objective: Quantify the IC50 of 3-HPC against a panel of 2OG oxygenases to build a selectivity profile.

  • System: Use a biotinylated histone peptide (substrate) and a specific antibody for the demethylated product.

  • Reaction Mix:

    • Enzyme (e.g., KDM5B, 5 nM).

    • Substrate (H3K4me3-biotin, 50 nM).

    • Co-factors: 2-oxoglutarate (at

      
      ), Fe(II) (5 µM), Ascorbate (100 µM).
      
  • Inhibition: Pre-incubate enzyme with 3-HPC (serial dilution) for 15 min at RT.

  • Reaction: Initiate with substrate mix. Incubate for 60 min.

  • Detection: Add Acceptor beads (anti-product antibody) and Donor beads (Streptavidin). Incubate 1 hour.

  • Read: Measure signal on an EnVision plate reader.

  • Data Processing: Plot % Inhibition vs. log[Compound].

    • Success Criterion:

      
      -fold selectivity window (e.g., IC50 KDM5B = 50 nM; IC50 PHD2 > 5 µM).
      

References

  • Rose, N. R., et al. (2011). "Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases." Chemical Society Reviews. Link

  • Hopkinson, R. J., et al. (2013). "Isomers of 3-Hydroxypyridine-2-carboxylic Acid: Potent Inhibitors of Histone Demethylases?" ChemMedChem. Link

  • King, O. N., et al. (2016). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors." PLOS ONE. Link

  • Simeonov, A., et al. (2009). "Interference with fluorescence and absorbance readout methods in high-throughput screening." Expert Opinion on Drug Discovery. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. As a compound utilized in research and drug development, its proper handling and dispo...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one. As a compound utilized in research and drug development, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are synthesized from an understanding of the chemical's structural motifs—a hydroxylated pyridine ring and a cyclohexanone core—and are grounded in established best practices for hazardous waste management.

Hazard Assessment and Waste Characterization

  • Pyridinol Moiety: Pyridine and its derivatives are known to be hazardous.[1] They can be harmful if swallowed, inhaled, or in contact with skin. Hydroxypyridines, such as 2-hydroxypyridine, are classified as toxic if swallowed.[2]

  • Cyclohexanone Moiety: Cyclohexanone is a flammable liquid and vapor.[3][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is also harmful if inhaled.[3]

Based on this analysis, 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one should be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Table 1: Inferred Hazard Classification for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Hazard ClassInferred GHS Hazard StatementRationale
Flammable LiquidH226: Flammable liquid and vapour[5][6]Based on the cyclohexanone component.[3][8]
Acute Toxicity (Oral)H302: Harmful if swallowed[9]Based on pyridine and hydroxypyridine derivatives.[2][10]
Skin IrritationH315: Causes skin irritation[5][6]Common for both cyclohexanones and some pyridine derivatives.
Eye IrritationH319: Causes serious eye irritation[6][9]Common for both cyclohexanones and some pyridine derivatives.
Respiratory IrritationH335: May cause respiratory irritation[5][6]A known hazard of cyclohexanone.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[6]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[6][11]

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to protect against skin contact.[11]

  • Respiratory Protection: All handling of this chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7]

Step-by-Step Disposal Protocol

The disposal of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one must be managed as hazardous waste.[6] Adherence to the following steps is crucial for safe and compliant disposal.

Step 1: Waste Collection

  • Collect waste 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one and any contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a designated, compatible, and properly labeled hazardous waste container.[1]

  • The container must be sealable and made of a material compatible with organic chemicals.[7]

Step 2: Waste Segregation

  • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11][12]

  • Specifically, keep it separate from strong oxidizing agents and acids, as pyridines can react with these substances.[1]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[1]

  • The label must include the full chemical name: "3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1][6]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[6]

  • This area should be cool, dry, well-ventilated, and away from sources of ignition, heat, and direct sunlight.[1][7]

Step 5: Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6][7]

  • Provide them with accurate information about the waste's composition and hazards.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.[6]

Minor Spill (within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[8][11]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3][8]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]

Major Spill (outside a fume hood):

  • Evacuate the area immediately.[6]

  • Alert your institution's emergency response team and EHS department.[6]

  • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

DisposalWorkflow Disposal Workflow for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one start Start: Generation of Waste assess_hazards Assess Hazards (Treat as Flammable, Toxic, Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe collect_waste Collect Waste in a Designated, Labeled Container wear_ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check minor_spill Minor Spill: Contain with absorbent, collect as hazardous waste spill_check->minor_spill Yes (Minor) major_spill Major Spill: Evacuate and call EHS spill_check->major_spill Yes (Major) store_waste Store Sealed Container in Designated Accumulation Area spill_check->store_waste No minor_spill->store_waste contact_ehs Contact EHS for Pickup major_spill->contact_ehs store_waste->contact_ehs end End: Waste Managed for Professional Disposal contact_ehs->end

Caption: Disposal workflow for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.

Conclusion

The responsible disposal of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is a critical aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous waste and following the detailed procedures outlined in this guide, researchers and scientists can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and your local EHS department for any additional requirements.[13][14]

References

  • Benchchem. Proper Disposal of 3-[(4-Methoxyphenyl)methyl]cyclohexanone: A Step-by-Step Guide for Laboratory Professionals.
  • New Jersey Department of Health. Cyclohexanone - Hazardous Substance Fact Sheet.
  • Chemius. Cyclohexanone.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Chemical Suppliers. SAFETY DATA SHEET CYCLOHEXANONE LRG.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Published October 1, 2024.
  • Benchchem. Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol.
  • National Center for Biotechnology Information. OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. Published August 16, 2024.
  • Laballey.com. Cyclohexanone, Lab Grade Safety Data Sheet.
  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Sigma-Aldrich. Safety Data Sheet. Published September 27, 2017.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • HYDREX 6621. SDS US. Published August 12, 2015.
  • 2 - SAFETY DATA SHEET. Published April 30, 2012.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxypyridine. Published December 18, 2025.
  • BLDPharm. SDS.
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. Published September 18, 2023.
  • TCI Chemicals. SAFETY DATA SHEET - Cyclohexanone. Published April 28, 2025.
  • Greenbook.net. MATERIAL SAFETY DATA SHEET. Published September 15, 2008.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Carl ROTH. Safety Data Sheet: Pyridine. Published March 31, 2025.
  • Sigma-Aldrich. SAFETY DATA SHEET. Published August 7, 2024.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Cyclohexanone.
  • Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Environmental Protection Agency. Hazardous Waste Listings.
  • Electronic Code of Federal Regulations. 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Published December 2018.

Sources

Handling

Personal Protective Equipment (PPE) for Handling 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

[1][2][3][4][5] Executive Summary: The "Dual-Hazard" Profile[6] Handling 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one requires a defensive safety strategy that accounts for its hybrid chemical nature. As a molecule combinin...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary: The "Dual-Hazard" Profile[6]

Handling 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one requires a defensive safety strategy that accounts for its hybrid chemical nature. As a molecule combining a pyridine ring (implicated in potential neurotoxicity and skin sensitization) and a cyclohexanone moiety (associated with solvent-like permeation and mucosal irritation), this compound must be treated as a Potent Organic Intermediate .

Do not treat this merely as a benign solid. The primary risks are dermal absorption (due to the lipophilic ketone group) and mucosal damage (due to the basic nitrogen and phenolic hydroxyl group). This guide outlines a "Zero-Contact" protocol designed to prevent sensitization and systemic exposure.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. In the absence of a compound-specific LD50, we apply the Precautionary Principle , extrapolating hazards from its functional groups (Structure-Activity Relationship assessment).

Hazard CategorySource MoietySpecific RiskCritical PPE Countermeasure
Dermal Toxicity Cyclohexanone-like scaffoldRapid absorption through skin; potential to carry other solutes into the bloodstream.Double-gloving (Nitrile) with specific thickness requirements.
Corrosivity/Irritation 3-HydroxypyridineHigh risk of serious eye damage (H318) and skin irritation (H315).[1][2]Chemical Splash Goggles (Not just safety glasses).
Inhalation Fine Powder FormRespiratory tract irritation (H335); potential bioavailability via lung tissue.[2]Fume Hood (Engineering control) + N95 (if outside hood).
Sensitization Pyridine derivativePotential for developing allergic dermatitis upon repeated exposure.Tyvek Sleeves or impervious lab coat to cover wrist gaps.

The PPE Matrix: Head-to-Toe Protection

This protocol uses a Barrier Redundancy approach. If one layer fails, a backup layer must be present.

Hand Protection (The Critical Zone)

Standard Latex gloves are insufficient for pyridine derivatives due to high permeation rates.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Protocol: "Double-Gloving" with breakthrough monitoring. Change outer gloves immediately upon splash or every 60 minutes of active handling.

  • Why? Pyridine derivatives can permeate thin nitrile in <15 minutes. The air gap between two gloves increases breakthrough time significantly [1].

Eye & Face Protection[1][6][9][10]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Do NOT rely solely on safety glasses. Fine powders of hydroxypyridines are hygroscopic and can form caustic solutions rapidly upon contact with the moisture of the eye.

  • Face Shield: Required only when handling quantities >50g or during scale-up synthesis where exothermic splashing is a risk.

Respiratory Protection[6][11]
  • Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If weighing must occur on an open bench (strongly discouraged), a P100 Half-Face Respirator is mandatory. Simple surgical masks provide zero protection against organic vapors or fine chemical dust.

Body Protection[6]
  • Standard: Cotton/Polyester Lab Coat (Buttoned to top).

  • Enhanced: For solution-phase handling (e.g., during extraction or chromatography), wear a Chemical Resistant Apron (Rubber or PVC) to prevent soak-through in case of a spill.

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for PPE based on the experimental state (Solid vs. Solution).

PPE_Decision_Matrix Start Start: Handling 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Powder Solution Solution Phase (Dissolved in Organic Solvent) State_Check->Solution Liquid Weighing Task: Weighing/Transfer Solid->Weighing Solid_PPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat 4. Fume Hood (Sash at 18") Weighing->Solid_PPE Solvent_Check Check Solvent Permeation (DCM vs. MeOH vs. DMF) Solution->Solvent_Check High_Perm High Permeation Solvent (e.g., DCM, Chloroform) Solvent_Check->High_Perm Low_Perm Low Permeation Solvent (e.g., Water, Methanol) Solvent_Check->Low_Perm Enhanced_PPE ENHANCED PPE: 1. Silver Shield/Laminate Gloves 2. Face Shield + Goggles 3. Chem-Resistant Apron High_Perm->Enhanced_PPE Standard_PPE STANDARD PPE: 1. Double Nitrile (Change <30 mins) 2. Splash Goggles 3. Lab Coat Low_Perm->Standard_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[3][4][2] Note the escalation to Laminate gloves for high-permeation solvents.

Operational Workflow: Step-by-Step Safety

Phase 1: Preparation
  • Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly (the "pneumatic test") before donning.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic. This prevents "fly-away" powder from contaminating the user's cuffs.

Phase 2: Weighing & Transfer
  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the spatula/chemical container) and your dominant hand as "clean" (touches the balance buttons/notebook).

  • Transfer: Never transfer the solid over an open gap. Use a secondary container or a "weighing funnel" to bridge the gap between the source bottle and the destination flask.

Phase 3: Cleanup & Doffing (Removal)[6][9]
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Ethanol/Water) while still wearing PPE.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no skin contact with the outer glove surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Emergency Response: Spills and Exposure

In the event of an accidental release, immediate action prevents chronic injury.

Emergency_Response Accident Accident Occurs Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (>1g) Type->Spill Flush Flush with Water (15 min) DO NOT use solvent to clean skin Skin->Flush Medical Seek Medical Attention (Bring SDS) Flush->Medical Eyewash Eyewash Station (15 min) Hold eyelids open Eye->Eyewash Eyewash->Medical Evacuate Evacuate Immediate Area Spill->Evacuate PPE_Up Don Silver Shield Gloves + Respirator Evacuate->PPE_Up Absorb Absorb with Vermiculite or Chem-Sorb Pad PPE_Up->Absorb Dispose Dispose as Haz Waste Absorb->Dispose

Figure 2: Emergency Response Workflow.[5] Note: Never use solvents (like acetone) to clean skin, as this accelerates absorption.

Disposal Considerations

Proper disposal is the final step of safe handling.

  • Waste Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as pyridine rings can form unstable N-oxides or undergo exothermic decomposition.

  • Container: High-density polyethylene (HDPE) or Glass.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3-Hydroxypyridine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
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